[4-(Carbamothioylamino)phenyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(carbamothioylamino)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPXXIGUOKIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164900 | |
| Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-70-6 | |
| Record name | N,N′′-1,4-Phenylenebis[thiourea] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of [4-(Carbamothioylamino)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of [4-(Carbamothioylamino)phenyl]thiourea, also known as N,N''-1,4-Phenylenebis(thiourea). This symmetrical bis-thiourea derivative is a subject of interest for its potential biological activities, drawing from the established pharmacological importance of the thiourea scaffold. This guide details a feasible synthetic protocol, summarizes key characterization data, and presents a visual representation of the synthetic workflow. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The structural motif of a bis-thiourea, such as this compound, presents an intriguing scaffold for the development of novel therapeutic agents. The symmetrical nature of this molecule, with two thiourea moieties linked by a central phenylenediamine core, offers unique opportunities for molecular interactions with biological targets. Research into analogous bis-thiourea compounds has indicated potential as urease inhibitors and anticancer agents, suggesting promising avenues for the investigation of this specific derivative.[3][4]
Synthesis
The synthesis of this compound can be achieved through the reaction of p-phenylenediamine with a suitable thiocarbonylating agent. A common and effective method involves the use of ammonium thiocyanate in an acidic medium.[5]
Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (1.0 equivalent) in a mixture of deionized water and concentrated hydrochloric acid.
-
To this solution, add ammonium thiocyanate (2.2 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a solid.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following table summarizes the expected and reported data for this compound and its close analogs.
| Property | Data |
| Molecular Formula | C₈H₁₀N₄S₂ |
| Molecular Weight | 226.32 g/mol [6] |
| Appearance | Expected to be a solid, potentially white to off-white.[7] |
| Melting Point | 219-220 °C (decomposes)[8] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO.[7] |
| FTIR (cm⁻¹) | Expected peaks: ~3400-3100 (N-H stretch), ~1600 (aromatic C=C stretch), ~1550 (N-H bend), ~1300-1200 (C=S stretch).[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected peaks: Aromatic protons (singlet or multiplet), N-H protons (broad singlets). PubChem lists available ¹H NMR data.[9] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected peaks: Aromatic carbons, C=S carbon (~180 ppm).[3] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at ~227.04. |
Potential Biological Activity and Applications
While specific biological studies on this compound are limited, the broader class of bis-thiourea derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiourea derivatives.[1][2] Phenyl-bis-phenylthiourea compounds, which share a similar structural framework, have demonstrated cytotoxicity against various cancer cell lines.[3] The proposed mechanisms of action for some thiourea derivatives include the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.[10] The presence of two thiourea moieties in this compound may enhance its binding affinity to biological targets, potentially leading to improved cytotoxic effects.
Urease Inhibition
Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key strategy for the treatment of these infections. Thiourea and its derivatives are well-known urease inhibitors.[11][12] Bis-acyl-thiourea derivatives have demonstrated potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range.[3] The structural features of this compound make it a strong candidate for investigation as a urease inhibitor.
Logical Relationship of Biological Activity
Caption: Potential biological activities of the target compound.
Conclusion
This compound is a synthetically accessible compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational protocol for its synthesis and a summary of its key characterization parameters based on available data for the compound and its close analogs. The documented anticancer and urease inhibitory activities of structurally related bis-thiourea derivatives strongly support the rationale for exploring the therapeutic potential of this molecule. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. scbt.com [scbt.com]
- 7. CAS 1519-70-6: N,N′′-1,4-Phenylenebis[thiourea] [cymitquimica.com]
- 8. 1,4-PHENYLENEBIS(THIOUREA) | 1519-70-6 [chemicalbook.com]
- 9. N,N''-1,4-Phenylenebis(thiourea) | C8H10N4S2 | CID 684351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of [4-(Carbamothioylamino)phenyl]thiourea: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research is available on the specific compound [4-(Carbamothioylamino)phenyl]thiourea. This guide synthesizes the established mechanisms of action of structurally related phenylthiourea derivatives to provide a comprehensive overview of its likely anticancer activities. The experimental protocols and signaling pathways described are based on studies of these analogous compounds and represent the current understanding of this class of molecules in oncology research.
Executive Summary
Thiourea and its derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their diverse biological activities are attributed to their ability to interact with various cellular targets and modulate key signaling pathways. This technical guide focuses on the presumed mechanism of action of this compound in cancer cells, drawing parallels from extensive research on analogous phenylthiourea compounds. The core anticancer activities of this class of molecules are believed to revolve around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death. This document provides an in-depth exploration of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and workflows.
Core Anticancer Mechanisms of Phenylthiourea Derivatives
The anticancer efficacy of phenylthiourea derivatives is thought to be multifactorial, targeting several key cellular processes to inhibit tumor growth and survival.
Induction of Apoptosis
A primary mechanism by which phenylthiourea compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of the caspase cascade.
-
Caspase-3/7 Activation: Studies on halogenated bis-phenylthiourea derivatives have demonstrated a significant increase in caspase-3 and caspase-7 activity in cancer cells upon treatment.[1] This activation is a critical step in the execution phase of apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Phenylthiourea derivatives have been shown to increase the production of ROS within tumor cells.[1] Elevated ROS levels can induce oxidative stress, leading to cellular damage and triggering the apoptotic cascade.
Cell Cycle Arrest
Phenylthiourea derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at various phases. This disruption prevents cell proliferation and can ultimately lead to cell death.
-
G0/G1 and sub-G1 Phase Arrest: Certain halogenated thiourea derivatives have been shown to cause an accumulation of cancer cells in the sub-G1 and/or G0/G1 phases of the cell cycle.[1] An increase in the sub-G1 population is often indicative of apoptotic cells with fragmented DNA.
Inhibition of Key Signaling Pathways
Several signaling pathways crucial for cancer cell survival and proliferation are targeted by thiourea derivatives.
-
VEGFR and EGFR Inhibition: Some thiourea derivatives have been found to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these pathways can disrupt tumor angiogenesis and cell growth.
Quantitative Data: Cytotoxic Activity of Phenylthiourea Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various phenylthiourea derivatives against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Selected Phenylthiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea | H460 (Lung) | 14.52 ± 0.10 | [4] |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(p-tolyl)thiourea | MCF-7 (Breast) | 16.96 ± 0.17 | [4] |
| Chiral dipeptide thiourea (Compound 11d) | BGC-823 (Gastric) | 20.9 | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified, but potent | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Not specified, but active | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Not specified, but active | [3] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anticancer compounds like this compound.
Caspase-3/7 Activity Assay (Luminescent Method)
This protocol is based on the Caspase-Glo® 3/7 Assay from Promega.[7][8]
-
Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and appropriate controls (e.g., vehicle, positive control like staurosporine). Incubate for the desired period (e.g., 24, 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Reactive Oxygen Species (ROS) Generation Assay (Fluorometric Method)
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[9][10]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm Hanks' Balanced Salt Solution (HBSS). Add 100 µL of 20 µM H2DCFDA in HBSS to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Cell Cycle Analysis (Flow Cytometry)
This protocol involves staining the cellular DNA with propidium iodide (PI) for analysis by flow cytometry.[11][12][13][14]
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Caption: A diagram illustrating the proposed intrinsic apoptotic pathway initiated by phenylthiourea derivatives.
References
- 1. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. Caspase 3/7 Activity protocol v1 [protocols.io]
- 9. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
The Diverse Biological Landscape of Novel Thiourea Derivatives: A Technical Guide for Drug Discovery
Introduction
Thiourea derivatives, organosulfur compounds characterized by the SC(NH₂)₂ core, have emerged as a versatile and highly promising scaffold in medicinal chemistry.[1] Their structural similarity to urea, with a sulfur atom replacing the oxygen, imparts unique chemical properties that facilitate a wide range of biological interactions.[1][2] These compounds and their metal complexes exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][3][4][5] The ability of the thiourea moiety's nitrogen protons to act as hydrogen bond donors and the C=S group to act as a hydrogen bond acceptor allows for specific interactions with various biological targets like proteins and enzymes.[2] This guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel thiourea derivatives, tailored for researchers and professionals in drug development.
General Synthesis Pathway
The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate. This versatility allows for the creation of vast libraries of compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies. A common synthetic route involves reacting a primary or secondary amine with carbon disulfide to form a thiocarbamate intermediate, or more directly, reacting an amine with a commercially available or synthesized isothiocyanate.[1]
Caption: General reaction scheme for synthesizing thiourea derivatives.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, showing cytotoxicity against a wide array of cancer cell lines, including those of the breast, lung, colon, and liver. Many derivatives have been shown to inhibit cancer cell growth and, in some cases, reverse treatment resistance.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer progression.[5][8]
Data Presentation: Anticancer Activity of Thiourea Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [5] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [5] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | SW620 (Colon) | 1.5 | [8] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 8) | SW480 (Colon) | 2.1 | [8] |
| Bis-benzo[d][1][6]dioxol-5-yl thiourea (Compound 36) | HCT116 (Colon) | 1.5 | [5] |
| Bis-benzo[d][1][6]dioxol-5-yl thiourea (Compound 36) | HepG2 (Liver) | 2.4 | [5] |
| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HCT116 (Colon) | 1.11 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HepG2 (Liver) | 1.74 | [9] |
| Acyl Thiourea (Compound 10e) | NCI-H460 (Lung) | 1.86 | [10] |
Mechanism of Action: EGFR Pathway Inhibition
A significant mechanism for the anticancer effect of some thiourea derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[8][9] Overactivation of the EGFR signaling pathway is a common driver in many cancers. By blocking this pathway, thiourea derivatives can halt downstream signals that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade by thiourea derivatives.
Antimicrobial Activity
Thiourea derivatives exhibit potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[11] Their efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), makes them particularly valuable candidates for new antimicrobial drug development.[12][13]
Data Presentation: Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound TD4 | S. aureus (MRSA, USA300) | 2 | [13] |
| Compound TD4 | S. epidermidis | 2 - 16 | [13] |
| 3-amino-1H-1,2,4-triazole scaffold (Compound 10) | S. aureus / S. epidermidis | 4 - 32 | [12] |
| Indole-derived thiourea (Compound 6) | S. aureus (MRSA) | 6.25 - 25 | [14] |
| N-acyl thiourea (Compound 1b, 1d) | E. coli ATCC 25922 | 625 (MBIC) | [15] |
| Phenylthiourea derivative (Compound 2) | E. faecalis, P. aeruginosa, etc. | 40 - 50 | [1] |
Mechanism of Action: Bacterial Cell Wall Disruption
One of the proposed antibacterial mechanisms for certain thiourea derivatives is the disruption of bacterial cell wall integrity. This can lead to cell lysis and death. Additionally, some derivatives have been found to interfere with crucial metabolic processes, such as NAD+/NADH homeostasis, further contributing to their bactericidal effects.[13]
Caption: Workflow of thiourea derivatives leading to bacterial cell death.
Enzyme Inhibition
The thiourea scaffold is a key feature in many potent enzyme inhibitors. Derivatives have been developed to target a wide variety of enzymes implicated in diseases ranging from Alzheimer's to diabetes and cancer.[1][16][17]
Data Presentation: Enzyme Inhibition by Thiourea Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Indole-thiourea (Compound 4b) | Tyrosinase | 5.9 µM | [18] |
| Thiazole-thiourea hybrids | Acetylcholinesterase (AChE) | 0.3 - 15 µM | [1] |
| Thiazole-thiourea hybrids | Butyrylcholinesterase (BChE) | 0.4 - 22 µM | [1] |
| Bis-Acyl-Thiourea (UP-1) | Urease | 1.55 µM | [19] |
| Thiourea derivative (AH) | α-Glucosidase | 47.9 µM | [17] |
| Thiourea derivative (AH) | Protein Tyrosine Phosphatase 1B | 79.74 µM | [17] |
| Chiral thioureas (5a-5c) | Carbonic Anhydrase I | 3.4 - 73.6 µM (Kᵢ) | [20] |
Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[5][9]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][13]
-
Preparation: A serial two-fold dilution of the thiourea compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 × 10⁵ CFU/mL).
-
Controls: A positive control (microorganism with no compound) and a negative control (medium with no microorganism) are included. A standard antibiotic (e.g., Ciprofloxacin, Ceftriaxone) is also tested for comparison.[1][14]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[18]
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., 0.1 M potassium phosphate, pH 6.8), the substrate L-tyrosine, and the test compound at various concentrations.[18]
-
Enzyme Addition: The reaction is initiated by adding a solution of mushroom tyrosinase to each well.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 10-20 minutes).[18]
-
Measurement: The enzyme activity is determined by measuring the formation of dopachrome, an colored product, spectrophotometrically at a wavelength of approximately 475-490 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (no inhibitor). The IC₅₀ value is determined from the resulting dose-inhibition curve. Kojic acid is often used as a standard inhibitor for comparison.[18]
Conclusion
Thiourea derivatives represent a remarkably versatile and potent class of compounds with a vast range of biological activities. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity while reducing toxicity.[5][21] The significant findings in anticancer, antimicrobial, and enzyme-inhibiting activities underscore their potential as lead structures in the development of next-generation therapeutics.[6] Future research should continue to explore novel structural variations, delve deeper into their mechanisms of action, and advance the most promising candidates through preclinical and clinical development.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. citedrive.com [citedrive.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]
- 14. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nanobioletters.com [nanobioletters.com]
The Therapeutic Renaissance of Thiourea Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and mechanisms of action of thiourea compounds, with a focus on their applications in anticancer, antimicrobial, and enzyme inhibition therapies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Synthesis of Thiourea Derivatives
The most common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an amine with an isothiocyanate. This straightforward and efficient nucleophilic addition reaction allows for the generation of a diverse library of thiourea compounds by varying the substituents on both the amine and isothiocyanate precursors.
A general synthetic scheme is outlined below. The reaction is typically carried out in a suitable solvent such as acetone or ethanol at room temperature or with gentle heating.[1]
Caption: General reaction scheme for the synthesis of N,N'-disubstituted thioureas.
Therapeutic Potential and Quantitative Data
Thiourea derivatives have been extensively investigated for a variety of therapeutic applications. The following sections summarize their activity in key areas, with quantitative data presented in tabular format for ease of comparison.
Anticancer Activity
Thiourea compounds exhibit significant anticancer activity against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (liver cancer) | 1.74 | [4] |
| Dipeptide Thiourea 11a | BGC-823 (gastric cancer) | 20.9 | [5] |
| Dipeptide Thiourea 11a | A-549 (lung cancer) | 19.2 | [5] |
| 3,4-dichlorophenylthiourea (2) | SW620 (metastatic colon cancer) | 1.5 | [3] |
| 4-(trifluoromethyl)phenylthiourea (8) | PC3 (prostate cancer) | 6.9 | [3] |
| Podophyllotoxin-thiourea congener (106) | DU-145 (prostate cancer) | 0.50 | [6] |
| Bis-thiourea derivative (UP-1) | MG-U87 (glioblastoma) | 2.496 | [7] |
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have been well-documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action can involve the disruption of the bacterial cell wall or interference with essential metabolic pathways.[8]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative 4h | S. aureus | 0.78 | [9] |
| Thiourea derivative 4b | C. difficile | 0.78 | [9] |
| Thiourea derivative 4b | E. coli | 1.56 | [9] |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide-Cu complex | S. aureus | 50 | [8] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | S. aureus | 100 | [8] |
| 1-(4-butylphenyl)-thiourea derivative (41) | M. tuberculosis H37Ra | 0.09 | [10] |
| N-benzyl-N'-(4-chlorophenyl) thiourea (36) | M. tuberculosis H37Rv | <10 | [10] |
Antiviral Activity
Several thiourea derivatives have demonstrated potent antiviral activity, particularly against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). These compounds can inhibit viral replication through various mechanisms.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Conformationally-restricted thiourea analog 4b | HCV | 0.3 | [11] |
| Indole-derived thiourea | HIV-1 | - | [12] |
| Thiourea derivative DSA-00 | HBV | - | [13] |
| Thiourea derivative BB IV-46 | SARS-CoV-2 | - | [14] |
Enzyme Inhibitory Activity
Thiourea derivatives are known to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic effects. This includes enzymes such as carbonic anhydrase, topoisomerase, and various kinases.
| Compound/Derivative | Enzyme | IC50 (µM) / KI (nM) | Reference |
| Sulphonyl thiourea 7c | hCA IX | KI = 125.1 nM | [15] |
| Sulphonyl thiourea 7d | hCA XII | KI = 111.0 nM | [15] |
| Amide derivative 11 | hCA IX | 0.17 | [16] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | [17] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [17] |
| Bis-Acyl-Thiourea (UP-1) | Urease | 1.55 | [7] |
| Podophyllotoxin–thiourea congener | Topoisomerase II | 0.50 | [6] |
| Anthraquinone derivative 3 | Topoisomerase I | 4 | [18] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of thiourea compounds are often mediated through their interaction with specific signaling pathways that are dysregulated in disease.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11][19][20][21] In many cancers, this pathway is hyperactivated. Certain thiourea derivatives act as EGFR inhibitors, blocking the downstream signaling cascade.
Caption: Inhibition of the EGFR signaling cascade by thiourea derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation.[22][23][24][25][26] Thiourea compounds can modulate this pathway at different points, contributing to their therapeutic effects.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Detailed Experimental Protocols
To facilitate the evaluation of novel thiourea compounds, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 26. Video: MAPK Signaling Cascades [jove.com]
Spectroscopic Analysis of N,N'-Disubstituted Thiourea Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-disubstituted thiourea analogs, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols for key spectroscopic techniques, presents quantitative data in a structured format for comparative analysis, and visualizes relevant workflows and biological pathways.
Introduction to N,N'-Disubstituted Thiourea Analogs
N,N'-disubstituted thioureas are organic compounds characterized by a central thiocarbonyl group bonded to two nitrogen atoms, each bearing a substituent. These analogs have garnered considerable attention for their potential as therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. A significant area of research focuses on their role as enzyme inhibitors, particularly against urease and nitric oxide synthase (NOS). Spectroscopic analysis is fundamental to the characterization and understanding of the structure-activity relationships of these molecules.
Experimental Protocols for Spectroscopic Analysis
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following sections provide methodologies for the most common spectroscopic techniques used in the analysis of N,N'-disubstituted thiourea analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-disubstituted thiourea analogs in solution. Both ¹H and ¹³C NMR are routinely employed.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the N,N'-disubstituted thiourea analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the solubility of the compound and to avoid interference with the signals of interest.[1][2]
-
Instrumentation: Acquire NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The relaxation delay should be set to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.
-
Data Acquisition:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and studying interactions with other molecules.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the N,N'-disubstituted thiourea analog in a suitable UV-transparent solvent (e.g., methanol, ethanol, DMSO) at a known concentration (e.g., 1 x 10⁻³ M).[6] Dilute the stock solution to obtain a final concentration that gives an absorbance reading in the optimal range (0.1-1.0), typically in the micromolar range.[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample over a wavelength range of approximately 200 to 800 nm.[7]
-
Use a matched pair of quartz cuvettes (1 cm path length), one for the sample solution and one for the solvent blank.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax). For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the N,N'-disubstituted thiourea analogs and to study their fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL to 1 ng/mL.[9]
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[10]
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the compound.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. The parent ion is selected and fragmented, and the resulting daughter ions are detected.[11]
-
Data Presentation: Spectroscopic Data of N,N'-Disubstituted Thiourea Analogs
The following tables summarize characteristic spectroscopic data for representative N,N'-disubstituted thiourea analogs, compiled from various research articles.
Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound/Substituent | N-H (ppm) | Aromatic-H (ppm) | Aliphatic-H (ppm) | Reference |
| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids | 11.5 - 12.0 (br s) | 7.29 - 8.04 (m) | 2.0 - 2.5 (s, CH₃) | [12] |
| 2-((4-Methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | 12.1 - 12.4 (br s) | 6.87 - 8.08 (m) | 2.21 (s, CH₃), 5.26 (s, OCH₂) | [3] |
| Cinnamic acid-derived thioureas | 8.5 - 10.0 (s) | 7.0 - 8.0 (m) | 6.5 - 7.0 (d), 7.5 - 8.0 (d) | [13] |
Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound/Substituent | C=S (ppm) | C=O (ppm) | Aromatic-C (ppm) | Aliphatic-C (ppm) | Reference |
| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids | ~180 | 160 - 175 | 115 - 140 | 15 - 20 (CH₃) | [12] |
| 2-((4-Methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | ~180 | ~170 | 114 - 156 | 20 (CH₃), 67 (OCH₂) | [3] |
| Cinnamic acid-derived thioureas | 170 - 180 | - | >110 | 120, 145 | [13] |
**Table 3: FT-IR Spectral Data (ν, cm⁻¹) **
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H stretching | 3100 - 3400 | [4][5] |
| C-H stretching (aromatic) | 3000 - 3100 | |
| C-H stretching (aliphatic) | 2850 - 3000 | |
| C=O stretching (amide) | 1630 - 1680 | [12] |
| C=S stretching (thioamide) | 1050 - 1250 and 700-850 | [4][14] |
| C-N stretching | 1400 - 1600 | [14] |
Table 4: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Reference |
| Thiourea | Acidic aqueous solution | 196, 236 | [8] |
| Nitrophenyl-functionalized thiourea clefts | DMSO | ~357 | [6] |
| N,N'-bis[3,5-bis(trifluoromethyl)-phenyl]-thiourea | Methanol | ~250, ~290 | [15] |
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the proposed signaling pathways for the biological activity of N,N'-disubstituted thiourea analogs.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of N,N'-disubstituted thiourea analogs.
Caption: Proposed mechanism of urease inhibition by N,N'-disubstituted thiourea analogs.
Caption: Signaling pathway of Nitric Oxide Synthase (NOS) inhibition by N,N'-disubstituted thiourea analogs.
Conclusion
The spectroscopic analysis of N,N'-disubstituted thiourea analogs is a cornerstone of their development as potential therapeutic agents. A systematic approach employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry allows for their comprehensive characterization. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the standardized analysis and comparison of these promising compounds. Understanding their interaction with biological targets, such as urease and nitric oxide synthase, through the lens of spectroscopy, is pivotal for advancing their journey from laboratory synthesis to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 7. jetir.org [jetir.org]
- 8. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Newly Synthesized Acyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystal structure determination, and structural analysis of newly synthesized acyl thiourea derivatives. Acyl thioureas are a versatile class of compounds extensively researched for their wide-ranging biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] Their flexible structural nature and ability to coordinate with metals make them prime candidates in drug design and materials science.[3][4] Understanding their three-dimensional structure at an atomic level is crucial for elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutic agents.
General Experimental Workflow
The process of characterizing new acyl thiourea derivatives typically follows a logical progression from chemical synthesis to detailed structural and functional analysis. This workflow ensures the unambiguous identification of the compound's chemical structure, three-dimensional arrangement, and potential biological relevance.
Caption: A high-level overview of the experimental pipeline from synthesis to analysis.
Experimental Protocols
Detailed and precise experimental methodologies are fundamental to obtaining reliable and reproducible results. The following sections outline the typical protocols for the synthesis of acyl thiourea derivatives and their subsequent analysis by single-crystal X-ray diffraction.
Protocol 1: Synthesis of N-acyl Thiourea Derivatives
The synthesis of N-acyl thiourea derivatives is commonly achieved through a one-pot reaction involving an acid chloride, a thiocyanate salt, and an amine.[5]
Materials and Reagents:
-
Substituted Benzoyl Chloride (or other acid chloride)
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
-
Substituted Aniline (or other primary/secondary amine)
-
Anhydrous Acetone (or other suitable dry solvent)
-
Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst (optional, but can improve yield)[5]
Procedure:
-
In Situ Formation of Acyl Isothiocyanate: A solution of the substituted benzoyl chloride (1 molar equivalent) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, potassium thiocyanate (1 molar equivalent) is added.[1] The mixture is typically stirred at room temperature or gently refluxed for a specified period (e.g., 90 minutes) to facilitate the formation of the acyl isothiocyanate intermediate.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction with Amine: Once the formation of the isothiocyanate is deemed complete, the corresponding substituted amine (1 molar equivalent) is added to the reaction mixture.[7]
-
Product Formation: The mixture is stirred for several hours at room temperature or under reflux until the reaction is complete (as indicated by TLC).
-
Isolation and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the pure N-acyl thiourea derivative.[5]
-
Confirmation: The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[6][8]
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[9]
Procedure:
-
Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[10]
-
Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a polarizing microscope.[10] The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryo-protectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. The unit cell parameters are determined, and the space group is assigned.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure is validated for its geometric and crystallographic quality.
References
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 8. Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.unimi.it [sites.unimi.it]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. Cloning, purification, crystallization and preliminary X-ray diffraction crystallographic study of acyl-protein thioesterase 1 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and Development of Thiourea-Based Agricultural Chemicals
For Immediate Release
[City, State] – [Date] – Thiourea and its derivatives have emerged as a cornerstone in the development of modern agricultural chemicals, offering a versatile structural scaffold for a wide range of applications, including fungicides, insecticides, herbicides, and plant growth regulators. This technical guide provides an in-depth overview of the discovery, development, mechanisms of action, and biological evaluation of these critical compounds, tailored for researchers, scientists, and professionals in the field of agricultural chemistry and drug development.
Thiourea, a sulfur-containing analogue of urea, provides a unique molecular framework that has been extensively explored to generate a diverse array of bioactive molecules.[1][2] The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are key to the biological activity of these compounds. This guide will delve into the specific applications of thiourea derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.
Fungicidal Activity: Targeting Fungal Respiration
A significant class of thiourea-based fungicides targets the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[3][4] By inhibiting SDH, these compounds disrupt fungal respiration, leading to a halt in energy production and ultimately, cell death.
Quantitative Data: Fungicidal Efficacy
The following table summarizes the in vitro antifungal activity of representative thiourea derivatives against various plant pathogenic fungi.
| Compound | Target Fungus | Efficacy Metric | Value | Reference |
| Compound 9 (an aldehydes-thiourea derivative) | Botrytis cinerea | EC50 | 0.70 mg/L | [5] |
| Boscalid (commercial fungicide) | Botrytis cinerea | EC50 | 1.41 mg/L | [5] |
| SB2 (ortho-methylated thiourea derivative) | Candida auris | - | High antifungal activity | [6] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The diagram below illustrates the inhibition of the mitochondrial electron transport chain by SDHI fungicides. These compounds bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the transfer of electrons from succinate to ubiquinone.[3][4]
Caption: Inhibition of Succinate Dehydrogenase by Thiourea Derivatives.
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol describes a common method for evaluating the in vitro antifungal activity of chemical compounds.[7][8][9][10]
1. Preparation of Fungal Culture:
-
The target pathogenic fungus (e.g., Botrytis cinerea) is cultured on Potato Dextrose Agar (PDA) medium in Petri dishes.
-
The culture is incubated at 25 ± 2°C for 5-7 days to allow for sufficient mycelial growth.
2. Preparation of Test Compound Stock Solution:
-
A stock solution of the thiourea derivative is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., DMSO).
3. Preparation of Poisoned Media:
-
PDA medium is prepared and autoclaved.
-
After cooling to approximately 45-50°C, the stock solution of the test compound is added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L).
-
The medium is thoroughly mixed and poured into sterile Petri dishes.
-
A control plate is prepared with the solvent alone.
4. Inoculation and Incubation:
-
A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture.
-
The mycelial disc is placed aseptically in the center of each poisoned PDA plate and the control plate.
-
The plates are incubated at 25 ± 2°C.
5. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured (in mm) when the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by probit analysis of the dose-response data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndsu.edu [ndsu.edu]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique | Adhikari 1 | Field Crop [cropscipublisher.com]
- 8. Antifungal assay by poisoned food technique [wisdomlib.org]
- 9. ijcmas.com [ijcmas.com]
- 10. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
[4-(Carbamothioylamino)phenyl]thiourea: An In-depth Technical Guide to Tautomeric Forms and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of [4-(Carbamothioylamino)phenyl]thiourea, also known as N,N''-1,4-Phenylenebis(thiourea)[1]. While direct quantitative studies on the tautomeric equilibrium of this specific molecule are not extensively documented in publicly available literature, this document consolidates information from analogous compounds and theoretical principles to guide researchers in their investigation of its stability and tautomeric preferences.
Introduction to Tautomerism in Phenylthiourea Derivatives
Thiourea and its derivatives are versatile compounds with significant applications in medicinal chemistry, materials science, and organic synthesis.[2] The biological activity and physicochemical properties of these molecules are intrinsically linked to their structural features, including the potential to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of thiourea derivatives, the most common form of tautomerism is the thione-thiol equilibrium.
The this compound molecule possesses two thiourea moieties linked by a central phenyl ring, giving rise to the possibility of multiple tautomeric forms: a dithione form, a thione-thiol form, and a dithiol form. The predominant form under specific conditions (e.g., in solution or in the solid state) has significant implications for its hydrogen bonding capacity, coordination with metal ions, and ultimately its biological activity.
Potential Tautomeric Forms of this compound
The tautomeric equilibrium for this compound involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group. This results in the following possible tautomers:
Caption: Tautomeric equilibria of this compound.
Based on studies of analogous thiourea compounds, the dithione form is generally the most stable and predominant tautomer, particularly in the solid state and in non-polar solvents. The stability of the thione form is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton in the thiol form.
Experimental Protocols for Tautomer Characterization
A multi-faceted approach employing various spectroscopic and analytical techniques is recommended for the comprehensive characterization of the tautomeric forms of this compound.
Synthesis
The synthesis of this compound and related bis-thiourea derivatives can be achieved through the reaction of the corresponding diamine with an appropriate isothiocyanate. A general procedure is outlined below:
Protocol for the Synthesis of Bis-Thiourea Derivatives:
-
Dissolve the diamine (e.g., 1,4-phenylenediamine) in a suitable dry solvent such as acetone or dichloromethane.
-
Add a solution of the isothiocyanate (e.g., benzoyl isothiocyanate for N-benzoyl substituted derivatives) dropwise to the diamine solution with stirring.
-
The reaction mixture is typically refluxed for several hours to ensure complete reaction.
-
Upon cooling, the product often precipitates out of the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
For the synthesis of the parent this compound, 1,4-phenylenediamine would be reacted with a source of thiourea, such as ammonium thiocyanate, under acidic conditions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[3]
-
¹H NMR: The presence of the dithione form will be indicated by signals corresponding to the N-H protons. The chemical shift of these protons can be influenced by solvent and concentration. In the thiol form, a signal for the S-H proton would be expected, typically at a different chemical shift. Deuterium exchange experiments can be used to confirm the assignment of labile N-H and S-H protons.
-
¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is characteristic. For the dithione form, a single resonance for the two equivalent C=S carbons would be expected. The appearance of signals corresponding to C=N carbons would indicate the presence of thiol tautomers.
-
Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide information on the dynamics of the tautomeric equilibrium. Changes in the relative integrals of signals corresponding to different tautomers can be used to determine thermodynamic parameters.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
The dithione form will exhibit characteristic stretching vibrations for the N-H bonds (typically in the range of 3100-3400 cm⁻¹) and the C=S bond (around 1250-1350 cm⁻¹).
-
The presence of the thiol form would be indicated by the appearance of a C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance or weakening of the C=S band. An S-H stretching vibration may also be observed, although it is often weak.
UV-Vis Spectroscopy: The electronic transitions of the different tautomers will differ. The dithione form typically shows n→π* and π→π* transitions associated with the thiocarbonyl group. The thiol form, with its more extended conjugation, would be expected to have a different absorption profile.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. For this compound, this technique can unambiguously determine which tautomer is present in the crystal lattice. Key parameters to analyze include:
-
Bond Lengths: Comparison of the C-N and C-S bond lengths within the thiourea moiety can distinguish between the thione and thiol forms. A C=S double bond is significantly shorter than a C-S single bond, while a C-N single bond is longer than a C=N double bond.
-
Hydrogen Atom Positions: Direct location of the hydrogen atoms can confirm their attachment to nitrogen (thione form) or sulfur (thiol form).
Computational Analysis of Tautomer Stability
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for assessing the relative stability of tautomers.
Protocol for DFT Calculations:
-
Model Building: Construct the 3D structures of all possible tautomers (dithione, thione-thiol, dithiol) of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized tautomers. The relative energies will indicate their relative stabilities.
-
Solvent Effects: To model the stability in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations.
Data Presentation
While quantitative data for the target molecule is pending experimental or computational determination, the following tables provide a summary of expected and reported spectroscopic data for analogous thiourea derivatives.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomeric Forms.
| Tautomeric Form | Functional Group | Expected ¹H Chemical Shift | Expected ¹³C Chemical Shift |
| Dithione | N-H | 7.0 - 10.0 | - |
| C=S | - | 170 - 190 | |
| Thione-thiol | N-H | 7.0 - 10.0 | - |
| S-H | 3.0 - 5.0 | - | |
| C=S | - | 170 - 190 | |
| C=N | - | 150 - 170 | |
| Dithiol | S-H | 3.0 - 5.0 | - |
| C=N | - | 150 - 170 |
Table 2: Expected IR Vibrational Frequencies (cm⁻¹) for Tautomeric Forms.
| Tautomeric Form | Functional Group | Expected Frequency Range |
| Dithione | ν(N-H) | 3100 - 3400 |
| ν(C=S) | 1250 - 1350 | |
| Thiol | ν(S-H) | 2550 - 2600 (often weak) |
| ν(C=N) | 1600 - 1650 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of tautomerism in this compound.
Caption: Experimental workflow for tautomer analysis.
Conclusion
The tautomeric forms of this compound play a crucial role in defining its chemical and biological properties. While the dithione form is anticipated to be the most stable tautomer, a comprehensive investigation utilizing a combination of spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a definitive characterization. The protocols and data presented in this guide provide a robust framework for researchers to explore the tautomerism and stability of this important class of compounds. Such studies are vital for understanding structure-activity relationships and for the rational design of new therapeutic agents and functional materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Unsymmetrical Thiourea Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Unsymmetrical thiourea derivatives are a pivotal class of organic compounds with broad applications in medicinal chemistry, organocatalysis, and materials science. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[1] Furthermore, their utility as building blocks for the synthesis of guanidines, amides, and various sulfur-containing heterocycles underscores their importance in synthetic chemistry.[1] This document provides detailed protocols for the synthesis of unsymmetrical thiourea derivatives, focusing on practical and efficient methodologies.
General Synthetic Strategies
The synthesis of unsymmetrical thioureas can be broadly categorized into several approaches. The most prevalent and versatile method involves the reaction of an isothiocyanate with a primary or secondary amine.[2] Another common strategy utilizes carbon disulfide as a thiocarbonyl source, which reacts with two different amines in a stepwise or one-pot procedure.[1][2] Other methods include the use of thiocarbamoylating agents like phenyl chlorothionoformate.[3]
Logical Workflow for Synthesis
The general workflow for the synthesis of unsymmetrical thiourea derivatives, particularly via the isothiocyanate route, involves the selection of appropriate starting materials, the reaction under optimized conditions, and subsequent purification of the product.
Figure 1: General workflow for the synthesis of unsymmetrical thiourea derivatives.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various protocols for the synthesis of unsymmetrical thiourea derivatives, allowing for easy comparison of their efficiencies and conditions.
| Protocol | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Protocol 1 | Amine, Isothiocyanate | Tetrahydrofuran (THF) | Room Temperature | 1-2 hours | High (often quantitative) | [4] |
| Protocol 2 | Amine, Isothiocyanate | Acetone | Room Temperature | 15 hours | High | [5] |
| Protocol 3 | Two different amines, Carbon Disulfide | Dimethyl Sulfoxide (DMSO) | 70 °C | 1 hour | 89-95% | [1] |
| Protocol 4 | Two different amines, Carbon Disulfide | Water (reflux) | Reflux | 3-12 hours | 40-93% | [2] |
| Protocol 5 | Amine, Phenyl Chlorothionoformate, then another Amine | Water | Room Temp, then Reflux | 1 hour, then reaction time | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Synthesis from an Amine and an Isothiocyanate in Solution
This protocol is a standard and highly efficient method for synthesizing N,N'-disubstituted thioureas.[4]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization or flash column chromatography setup (if necessary)
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: One-Pot Synthesis from Two Amines and Carbon Disulfide in DMSO
This method provides a concise and versatile route to unsymmetrical thioureas via a cascade reaction sequence.[1]
Materials:
-
Primary Amine (1.0 mmol)
-
Secondary Amine (1.2 equiv.)
-
Carbon Disulfide (1.2 equiv.)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
-
Standard glassware for heating and stirring
Procedure:
-
To a solution of the primary amine (1.0 mmol) in DMSO (2 mL), add carbon disulfide (1.2 equiv.) and the secondary amine (1.2 equiv.).
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can typically be isolated by precipitation upon the addition of water, followed by filtration. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis in Aqueous Medium via Thiocarbamate Intermediate
This two-step method utilizes water as a solvent, offering a greener alternative.[3]
Materials:
-
Alkyl or Arylamine (1.0 equiv.)
-
Phenyl Chlorothionoformate (1.0 equiv.)
-
A different Alkyl or Arylamine (1.0 equiv.)
-
Water
-
Standard glassware for stirring and reflux
Procedure: Step 1: Formation of Thiocarbamate
-
React the first alkyl or arylamine (1.0 equiv.) with phenyl chlorothionoformate (1.0 equiv.) in water at room temperature. The reaction is typically complete within 1 hour.
Step 2: Formation of Unsymmetrical Thiourea
-
To the thiocarbamate solution from Step 1, add the second alkyl or arylamine (1.0 equiv.).
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to allow the product to crystallize.
-
Isolate the product by filtration and wash with water. The product can be further purified by recrystallization if necessary.
Signaling Pathways and Logical Relationships
The core of the most common synthetic route is the nucleophilic addition of an amine to an isothiocyanate. The reaction rate is influenced by the electronic properties of both reactants.
References
- 1. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES | European Chemical Bulletin [bibliomed.org]
Application Notes and Protocols for [4-(Carbamothioylamino)phenyl]thiourea in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of [4-(Carbamothioylamino)phenyl]thiourea and detailed protocols for its evaluation. While specific data for this exact compound is limited in publicly available literature, the information presented herein is based on the well-documented antimicrobial properties of the broader class of thiourea derivatives.[1][2][3][4][5]
Introduction
Thiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The structural versatility of the thiourea scaffold allows for modifications that can modulate their therapeutic effects. The compound this compound, a symmetrical diarylthiourea, holds potential as an antimicrobial agent due to the presence of the reactive thiocarbonyl group and the aromatic phenyl rings, which are common features in many bioactive molecules. These application notes will guide researchers in the systematic evaluation of its antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Phenylthiourea Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of phenylthiourea derivatives against various microbial strains, providing a comparative basis for the potential activity of this compound.
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
| Substituted Phenylthioureas | |||
| 4-Bromophenylthiourea | Escherichia coli | >300 | [6] |
| Samonella typhimurium | >300 | [6] | |
| Aspergillus fumigatus | >300 | [6] | |
| 4-Methylphenylthiourea | Escherichia coli | >300 | [6] |
| Samonella typhimurium | >300 | [6] | |
| Aspergillus fumigatus | >300 | [6] | |
| N-Acyl Thiourea Derivatives | |||
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [7] |
| Escherichia coli | 64 | [7] | |
| Candida albicans | 128 | [7] | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 | [7] |
| Escherichia coli | 128 | [7] | |
| Candida albicans | 256 | [7] | |
| Thiourea-Benzothiazole Derivatives | |||
| N-ethyl-UBT derivative | Staphylococcus aureus | 0.03–0.06 | [8] |
| Streptococcus pyogenes | 0.06–0.12 | [8] |
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols can be adapted for the evaluation of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[9][10][11][12][13]
Materials:
-
This compound
-
Test microorganisms (bacterial or fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[14]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control. Results can be read visually or with a microplate reader.[10]
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[8][14][15][16][17]
Materials:
-
This compound
-
Test bacterial strains
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14][15]
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution. The solvent should be allowed to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[14]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound. Interpret the results based on standardized charts if available, or as a qualitative measure of activity.[16]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential, generalized mechanism of action for thiourea derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Generalized mechanism of action for thiourea derivatives.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. biolabtests.com [biolabtests.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. acm.or.kr [acm.or.kr]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
Evaluating the Anticancer Activity of Thiourea Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of thiourea compounds as potential anticancer agents. This document outlines detailed protocols for essential in vitro and in vivo assays designed to assess cytotoxicity, mechanism of action, and efficacy.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating a wide range of biological activities.[1][2] Their structural versatility allows for modifications that can enhance their potency and selectivity against various cancer cell lines.[1][3] The anticancer effects of thiourea compounds are often attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2][4] This guide details a systematic approach to rigorously evaluate the anticancer potential of novel thiourea derivatives.
Experimental Workflow
A logical and stepwise experimental workflow is crucial for the efficient evaluation of thiourea compounds. The process begins with broad in vitro screening to determine cytotoxicity, followed by more detailed mechanistic studies on promising candidates, and finally, in vivo validation of efficacy.
References
One-Pot Synthesis of Thioureas from Amines and Carbon Disulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of thiourea derivatives from amines and carbon disulfide. Thioureas are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. They also serve as versatile intermediates in organic synthesis. The following protocols offer efficient, scalable, and, in some cases, environmentally benign methods for preparing symmetrical and unsymmetrical thioureas.
Introduction
The direct reaction of amines with carbon disulfide is a fundamental and atom-economical approach to synthesizing thioureas. This method avoids the use of hazardous reagents like thiophosgene or the pre-synthesis of isothiocyanates. The reaction typically proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another amine molecule or eliminates a leaving group to form the thiourea product.[1] Various methodologies have been developed to promote this transformation, including catalyst-free heating, the use of oxidants, and microwave irradiation, offering a range of options to suit different substrates and laboratory setups.
Reaction Mechanism and Experimental Workflow
The general mechanism for the formation of thioureas from amines and carbon disulfide involves the nucleophilic attack of the amine on the carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a second amine, this intermediate can then eliminate hydrogen sulfide to yield the thiourea. The overall process can be influenced by catalysts, solvents, and temperature.
Caption: Generalized reaction mechanism for thiourea synthesis.
A typical experimental workflow for the one-pot synthesis of thioureas is outlined below. This workflow can be adapted based on the specific protocol being followed.
Caption: General experimental workflow for thiourea synthesis.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Unsymmetrical Thioureas in DMSO
This protocol is suitable for the synthesis of unsymmetrical thioureas from a primary amine and a secondary amine in the absence of a catalyst.[2]
Materials:
-
Primary amine (e.g., 2-naphthylamine)
-
Secondary amine (e.g., diethylamine)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
5 mL glass tube with a stirrer bar
-
Heating block or oil bath
Procedure:
-
To a 5 mL glass tube, add the primary amine (0.2 mmol), DMSO (2 mL), the secondary amine (0.24 mmol), and carbon disulfide (0.24 mmol).[2]
-
Seal the tube and stir the mixture at 70 °C for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired unsymmetrical thiourea.
Optimization Data: The optimal conditions for the model reaction of 2-naphthylamine, diethylamine, and carbon disulfide were found to be a 1:1.2:1.2 molar ratio in DMSO at 70 °C for 1 hour.[2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCE | 70 | 12 | Trace |
| 2 | Toluene | 70 | 12 | 58 |
| 3 | DMSO | 70 | 1 | 95 |
Table adapted from data presented in the synthesis of unsymmetrical thioureas via a cascade reaction sequence.[2]
Protocol 2: Oxidant-Mediated Synthesis of Symmetrical Thioureas in Water
This method provides a facile, environmentally friendly approach to symmetrical thioureas using hydrogen peroxide as an oxidant in an aqueous medium.[3]
Materials:
-
Primary amine
-
Carbon disulfide (CS₂)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 13.2%)
-
Water
-
Three-necked round-bottom flask
-
Reflux condenser, dropping funnel, thermometer, and magnetic stirrer
General Procedure for Symmetrical Thioureas:
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer, add the primary amine and water.
-
With efficient stirring, add carbon disulfide dropwise while maintaining the reaction temperature.
-
After the addition of carbon disulfide, add the hydrogen peroxide solution to the reaction mixture.[3]
-
Continue stirring for an additional hour.
-
The resulting solid product can be isolated by filtration, washed with water, and dried.
General Procedure for Asymmetrical Thioureas:
-
To a three-necked round-bottom flask, add the first amine and water.
-
Add carbon disulfide dropwise with stirring while maintaining the temperature for 1 hour.[3]
-
Add the second amine to the reaction mixture and stir for another hour.
-
Finally, add the hydrogen peroxide solution and continue stirring for an additional hour.[3]
-
Isolate the product by filtration.
Note: The operational simplicity, mild reaction conditions, and use of water as a solvent make this a green and scalable method.[3]
Protocol 3: Carbon Tetrabromide Promoted Synthesis of Symmetrical Thioureas
This protocol utilizes carbon tetrabromide to promote the efficient synthesis of symmetrical thioureas from primary amines under mild conditions.[4]
Materials:
-
Primary amine (aliphatic or aromatic)
-
Carbon disulfide (CS₂)
-
Carbon tetrabromide (CBr₄)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a stirrer bar
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0 equiv) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.0 equiv) and carbon disulfide (1.0 equiv) to the mixture.[4]
-
Remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically complete within a short period (see table below).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Symmetrical Thiourea Synthesis:
| Entry | Amine | Time | Yield (%) |
| 1 | Butylamine | 10 min | 95 |
| 2 | Cyclohexylamine | 15 min | 93 |
| 3 | Benzylamine | 20 min | 96 |
| 4 | Aniline | 1.5 h | 90 |
| 5 | 4-Methylaniline | 1.5 h | 92 |
| 6 | 4-Methoxyaniline | 2.0 h | 89 |
Table adapted from data presented in the carbon tetrabromide promoted reaction of amines with carbon disulfide.[4] The reactions were performed at room temperature.
Concluding Remarks
The one-pot synthesis of thioureas from amines and carbon disulfide offers a versatile and direct route to this important class of compounds. The choice of protocol can be tailored based on the desired substitution pattern (symmetrical vs. unsymmetrical), the nature of the amine substrates, and the desired reaction conditions (e.g., solvent, temperature, use of promoters). The methods presented here provide researchers and drug development professionals with a range of options, from catalyst-free and green approaches to rapid, promoter-assisted syntheses, facilitating the efficient production of thiourea derivatives for further investigation and application.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
Application Notes and Protocols for [4-(Carbamothioylamino)phenyl]thiourea as a Fluorescent Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of [4-(Carbamothioylamino)phenyl]thiourea, a thiourea-based compound, as a fluorescent sensor for the detection of heavy metal ions. Thiourea derivatives have emerged as a significant class of chemosensors due to their ability to selectively bind with metal ions, leading to discernible changes in their photophysical properties. The presence of sulfur and nitrogen atoms in the thiourea moiety provides effective coordination sites for various metal cations. These interactions can result in either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a basis for sensitive and selective detection. This guide outlines the synthesis, characterization, and application of this compound in metal ion sensing, with a focus on experimental protocols and data interpretation.
Introduction to Thiourea-Based Fluorescent Sensors
Fluorescent chemosensors are molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties.[1] Thiourea and its derivatives are particularly effective in this role due to the presence of nucleophilic sulfur and nitrogen atoms that can establish coordination bonds with metal ions.[2] The binding of a metal ion to the thiourea group can alter the electronic structure of the molecule, often by inhibiting photoinduced electron transfer (PET), which in turn modulates the fluorescence emission.[3] This mechanism allows for the development of highly sensitive and selective sensors for various metal ions, including those with significant biological and environmental relevance like mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).[4][5]
Synthesis and Characterization
The synthesis of this compound, also known as 1,4-bis(thioureido)benzene, is typically achieved through the reaction of a diamine with a thiocyanate salt or by the reaction of the corresponding isothiocyanate.
Protocol 2.1: Synthesis of this compound
Materials:
-
1,4-Diaminobenzene
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1,4-diaminobenzene in a solution of hydrochloric acid and water.
-
Add ammonium thiocyanate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with deionized water, and then with cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization: The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR Spectroscopy: To confirm the presence of aromatic and N-H protons.
-
¹³C NMR Spectroscopy: To identify the carbon signals of the aromatic ring and the thiocarbonyl group.
-
FT-IR Spectroscopy: To observe the characteristic stretching vibrations of N-H, C=S, and aromatic C-H bonds.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Application in Fluorescent Metal Ion Sensing
This compound can be employed as a "turn-on" or "turn-off" fluorescent sensor for various heavy metal ions. The specific response is dependent on the nature of the metal ion and the solvent system used.
General Principle of Detection
The sensing mechanism is based on the coordination of the metal ion with the sulfur and nitrogen atoms of the two thiourea groups. This interaction perturbs the electronic state of the molecule, leading to a change in its fluorescence emission. For instance, the binding of certain metal ions can suppress the PET quenching process, resulting in a significant enhancement of the fluorescence intensity ("turn-on" sensing). Conversely, other metal ions, particularly paramagnetic ones, may induce fluorescence quenching ("turn-off" sensing).
Below is a diagram illustrating the general workflow for metal ion detection using a thiourea-based fluorescent sensor.
Protocol 3.1: Fluorescence Titration for Metal Ion Selectivity
This protocol is designed to determine the selectivity of this compound towards a range of metal ions.
Materials:
-
Stock solution of this compound (e.g., 1.0 x 10⁻⁵ M in a suitable solvent like DMSO or a DMSO/water mixture).
-
Stock solutions of various metal salts (e.g., 1.0 x 10⁻³ M chlorides or nitrates of Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺, Cr³⁺, Mg²⁺, Ca²⁺, K⁺, Na⁺).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Place a known volume of the this compound stock solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be determined from the absorption maximum of the compound.
-
Sequentially add a small aliquot (e.g., 1-2 equivalents) of each metal ion stock solution to separate cuvettes containing the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after the addition of each metal ion.
-
Compare the changes in fluorescence intensity to determine the selectivity of the sensor.
Protocol 3.2: Determination of Limit of Detection (LOD)
The LOD is the lowest concentration of a metal ion that can be reliably detected by the sensor.
Procedure:
-
Prepare a series of solutions containing the sensor at a fixed concentration and varying, low concentrations of the target metal ion.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from structurally similar thiourea-based fluorescent sensors to provide a benchmark for expected performance.
Table 1: Selectivity of a Representative Thiourea-Based Sensor
| Metal Ion | Fluorescence Response |
| Hg²⁺ | Strong Quenching |
| Pb²⁺ | Moderate Quenching |
| Cd²⁺ | Moderate Quenching |
| Zn²⁺ | Weak Quenching |
| Cu²⁺ | Strong Quenching |
| Ni²⁺ | Negligible Change |
| Co²⁺ | Negligible Change |
| Fe³⁺ | Negligible Change |
Table 2: Performance Characteristics of a Representative Thiourea-Based Sensor for Hg²⁺
| Parameter | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M |
| Binding Stoichiometry (Sensor:Metal) | 1:1 or 2:1 |
| Response Time | < 5 minutes |
Signaling Pathway and Mechanism
The interaction between the thiourea sensor and a metal ion typically follows a coordination-based mechanism that influences the fluorophore's emission properties.
In a typical "turn-on" sensor, the lone pair of electrons on the sulfur and/or nitrogen atoms of the thiourea group can quench the fluorescence of an attached fluorophore via a PET process. Upon coordination with a suitable metal ion, the energy level of these lone pair electrons is lowered, which inhibits the PET process and restores the fluorescence of the fluorophore.
Applications in Drug Development and Research
The ability to selectively detect and quantify metal ions is crucial in various aspects of drug development and biomedical research.
-
Monitoring Metal-Based Drugs: Some therapeutic agents are metal-based complexes. Fluorescent sensors can be used to track the distribution and concentration of these drugs in biological systems.
-
Studying Metalloenzymes: Many enzymes require metal ions as cofactors. Sensors can help in understanding the role of these metal ions in enzyme function and inhibition.
-
Toxicology Studies: Thiourea-based sensors can be employed to detect toxic heavy metal contamination in pharmaceutical formulations and biological samples.
-
Cellular Imaging: Fluorescent sensors that can operate in aqueous environments are valuable tools for imaging the distribution and flux of metal ions within living cells.[4][5]
Conclusion
This compound represents a promising scaffold for the development of selective and sensitive fluorescent sensors for heavy metal ions. The straightforward synthesis, coupled with the robust signaling mechanism of thiourea derivatives, makes it an attractive candidate for applications in environmental monitoring, clinical diagnostics, and drug development. Further research to fully characterize the sensing properties of this specific compound is warranted to unlock its full potential.
References
- 1. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea-Based fluorescent chemosensors for aqueous metal ion detection and cellular imaging [zora.uzh.ch]
Application Notes and Protocols for Molecular Docking of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. This scaffold is prevalent in numerous biologically active agents, demonstrating a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1] The therapeutic potential of these derivatives often stems from their ability to specifically interact with and inhibit key biological targets like protein kinases, DNA gyrase, and topoisomerases.[1][2][3]
Molecular docking is a powerful computational technique used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target macromolecule (receptor).[4] This approach provides invaluable insights into the molecular interactions driving the biological activity of thiourea derivatives, thereby guiding the rational design and optimization of more potent and selective drug candidates.[5]
This document provides a detailed protocol for performing molecular docking studies of thiourea derivatives against their protein targets, using commonly available software. It outlines the necessary steps from ligand and protein preparation to the final analysis of docking results.
General Principles and Workflow
Molecular docking simulations are based on the principle of complementarity between the ligand and the receptor's binding site. The process involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them based on a function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding affinity.
The general workflow for a molecular docking study is a multi-step process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and a thorough analysis of the results.
Caption: General workflow for a typical molecular docking protocol.
Experimental Protocols
This section details the methodologies for the key stages of the molecular docking process. While specific software packages are mentioned, the underlying principles are broadly applicable.
Protocol 1: Ligand Preparation (Thiourea Derivatives)
Accurate 3D representation of the ligand is crucial for successful docking.
-
2D Structure Drawing : Draw the thiourea derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation : Convert the 2D structures into 3D structures. This can be done within the drawing software or using dedicated programs.
-
Geometry Optimization : Perform energy minimization of the 3D structures. This step is critical to obtain a low-energy, stable conformation. Software like Chem3D Ultra (using AM1 semi-empirical methods) or computational chemistry packages can be used.[2]
-
Charge Assignment : Assign partial atomic charges to the ligand atoms. Gasteiger charges are commonly used for docking with software like AutoDock.[6]
-
Define Rotatable Bonds : Identify and define the rotatable bonds in the molecule. This allows the docking software to explore different conformations of the ligand during the simulation.
-
File Format Conversion : Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for MOE).[2][5] AutoDockTools (ADT) is a common utility for this conversion.[2]
Protocol 2: Target Protein Preparation
The target protein structure must be cleaned and prepared to be suitable for docking.
-
Receptor Acquisition : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7] Select a high-resolution structure that is co-crystallized with a known inhibitor, if available.
-
Initial Cleanup : Use visualization software such as BIOVIA Discovery Studio, UCSF Chimera, or PyMOL to prepare the protein.[2][8] This involves:
-
Add Hydrogens : Add hydrogen atoms to the protein structure, as they are typically absent in PDB files. This is crucial for correctly defining hydrogen bonds.
-
Assign Charges : Assign partial charges to the protein atoms (e.g., Kollman charges).
-
File Format Conversion : Save the prepared receptor structure in the appropriate format (e.g., .pdbqt for AutoDock Vina).[2]
Protocol 3: Docking Simulation (Using AutoDock Vina)
AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[2]
-
Grid Box Generation : Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid should be large enough to allow the ligand to move and rotate freely within the binding pocket. The position of the co-crystallized ligand is often used to define the center of the grid.[9]
-
Configuration File Setup : Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions in x, y, and z.
-
Run Docking Simulation : Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).
-
Protocol Validation (Crucial Step) : To ensure the validity of the docking protocol, the native co-crystallized ligand should be extracted from the original PDB file, prepared using the same ligand preparation protocol, and re-docked into the active site.[7] The protocol is considered valid if the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose is less than 2.0 Å.[7][10]
Protocol 4: Post-Docking Analysis
-
Analyze Docking Scores : The primary output is a list of binding poses and their corresponding scores. The top-ranked pose (with the lowest binding energy) is considered the most likely binding mode.
-
Visualize Binding Poses : Load the receptor and the output ligand poses into a molecular visualization program (e.g., Discovery Studio, PyMOL).
-
Identify Key Interactions : Analyze the interactions between the top-ranked thiourea derivative pose and the amino acid residues in the active site.[11] Key interactions to look for include:
-
Hydrogen bonds (especially involving the N-H and C=S groups of the thiourea moiety).
-
Hydrophobic interactions.
-
Pi-pi stacking or pi-cation interactions with aromatic residues.
-
-
Compare with Known Inhibitors : If docking into a target with a known inhibitor, compare the binding mode and interactions of the thiourea derivative with those of the known inhibitor to understand similarities and differences that might explain its activity.
Data Presentation: Docking Results of Thiourea Derivatives
Quantitative data from docking studies are best presented in tables for clear comparison.
Table 1: Docking Scores of Thiourea Derivatives Against Protein Kinase Targets [2][3]
| Derivative Class | Target Protein | PDB ID | Docking Software | Best Docking Score (kcal/mol) | Reference |
| Naproxen-Thiourea | EGFR | 1M17 | AutoDock Vina | -9.0 | [2] |
| Naproxen-Thiourea | AKT2 | 3E87 | AutoDock Vina | -9.5 | [2] |
| Naproxen-Thiourea | VEGFR1 | 3HNG | AutoDock Vina | -10.1 | [2] |
| Naproxen-Thiourea | mTOR | 4JSV | OEDocking | -11.4 (Chemgauss4 Score) | [2] |
Table 2: Docking Scores and Activity of Thiourea Derivatives Against Bacterial Targets [1][7][12]
| Derivative Class | Target Protein | PDB ID | Docking Software | Best Docking Score (kcal/mol) | In Vitro Activity (IC₅₀ or MIC) | Reference |
| Thiadiazole-Thiourea | E. coli DNA Gyrase B | 1AJ6 | MOE | -10.77 | IC₅₀ = 0.33 µM | [1][10] |
| Thiadiazole-Thiourea | E. coli Topoisomerase IV | 1S14 | MOE | -7.88 | IC₅₀ = 19.72 µM | [1][10] |
| Benzenesulfonamide-Thiourea | M. tuberculosis InhA | 5JFO | MOE | -10.44 | MIC = 3.13 µg/mL | [7] |
| 1-allyl-3-benzoylthiourea | DNA Gyrase Subunit B | 1KZN | Molegro Virtual Docker | -91.23 (Rerank Score) | MIC > 1000 µg/mL | [12] |
Visualization of Biological Context
Thiourea derivatives are known to inhibit protein kinases that are critical components of cellular signaling pathways implicated in cancer. The diagram below illustrates a simplified representation of how these inhibitors can interrupt such pathways.
Caption: Inhibition of cancer signaling pathways by thiourea derivatives.
Conclusion
The molecular docking protocol outlined in this document provides a robust framework for investigating the interactions between thiourea derivatives and their protein targets. By combining careful preparation, validated simulation, and detailed analysis, researchers can gain significant insights into structure-activity relationships, predict the binding affinity of novel compounds, and accelerate the discovery of new therapeutic agents. The quantitative data and visual representations serve as a guide for interpreting results and understanding the biological significance of these versatile compounds in drug development.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scotchem.ac.uk [scotchem.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]
- 12. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Enzyme Inhibition Assay Protocols for Thiourea Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including significant enzyme inhibitory potential.[1][2] Their unique structural features allow them to interact with the active sites of various enzymes, making them valuable scaffolds in drug discovery. This document provides detailed protocols for in vitro inhibition assays of two key enzymes commonly targeted by thiourea analogs: urease and tyrosinase. Urease is a crucial enzyme in the pathogenesis of infections caused by Helicobacter pylori, while tyrosinase is a central enzyme in melanin biosynthesis, implicated in hyperpigmentation disorders.[3][4][5] These protocols are designed for a 96-well microplate format, suitable for screening and characterizing potential inhibitors.
Experimental Workflow for Enzyme Inhibition Assays
The general workflow for screening thiourea analogs as enzyme inhibitors involves systematic preparation, reaction, detection, and data analysis steps. This process allows for the efficient determination of the inhibitory potential of test compounds.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Protocol 1: Urease Inhibition Assay
This protocol is based on the indophenol (Berthelot) method, which quantifies the ammonia produced from the hydrolysis of urea by urease.[1][3] The amount of ammonia is proportional to the enzyme's activity, and a reduction in its production indicates inhibition.
Materials and Reagents
-
Urea solution (Substrate, e.g., 100 mM in phosphate buffer)[7]
-
Phosphate Buffer (e.g., 20 mM sodium phosphate, pH 7.5)[8]
-
Thiourea analogs (Test Compounds) dissolved in DMSO
-
Thiourea (Standard Inhibitor)[6]
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside[7]
-
Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chloride from NaOCl[7]
-
96-well microplate
-
Microplate reader
Experimental Protocol
-
Prepare Solutions: Prepare serial dilutions of the thiourea analogs and the standard inhibitor (thiourea) in the appropriate buffer. The final DMSO concentration should not exceed 1-2% to avoid affecting enzyme activity.[9]
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Test Wells: 25 µL of the test compound dilution.
-
Positive Control Wells: 25 µL of the standard inhibitor (thiourea) dilution.
-
Negative Control Wells (100% Activity): 25 µL of the solvent (e.g., DMSO-buffer mix).[3]
-
Blank Wells: 25 µL of buffer (no enzyme).
-
-
Enzyme Addition: Add 25 µL of the urease enzyme solution (e.g., 10 U/mL) to all wells except the blank wells.[7]
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes.[7]
-
Reaction Initiation: Add 50 µL of the urea substrate solution to all wells to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C for 30-50 minutes.[1][6]
-
Color Development: Add 50 µL of the Phenol Reagent followed by 50 µL of the Alkali Reagent to each well.[1]
-
Final Incubation: Incubate the plate at 37°C for another 30 minutes to allow for color development.[10]
-
Measurement: Measure the absorbance of each well at a wavelength between 625 and 670 nm using a microplate reader.[3]
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:[3][8]
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control)] x 100
-
Determine IC₅₀: The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Protocol 2: Tyrosinase Inhibition Assay
This assay measures the ability of thiourea analogs to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of the colored product, dopachrome, is monitored spectrophotometrically at approximately 475 nm.[9][11]
Materials and Reagents
-
Mushroom Tyrosinase (e.g., 30 U/mL)[9]
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (Substrate, e.g., 10 mM)[9]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)[9]
-
Thiourea analogs (Test Compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Experimental Protocol
-
Prepare Solutions: Prepare serial dilutions of the thiourea analogs and the standard inhibitor (Kojic acid) in phosphate buffer. Prepare the L-DOPA solution fresh before use.[9]
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well plate:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Negative Control Wells (100% Activity): 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[9]
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[9]
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-20 minutes.[12][13]
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.[9]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[9]
-
Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[9][11]
Data Analysis
-
Correct for Blanks: For each condition (test, positive control, negative control), subtract the absorbance of the corresponding blank well (without enzyme) from the well containing the enzyme.
-
Calculate Percentage Inhibition: Use the following formula:[12]
% Inhibition = [1 - (Corrected Absorbance of Test Well / Corrected Absorbance of Negative Control)] x 100
-
Determine IC₅₀: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation
Quantitative results from enzyme inhibition assays are typically summarized by their half-maximal inhibitory concentration (IC₅₀) values. Presenting this data in a structured table allows for easy comparison of the potency of different thiourea analogs against the target enzymes.
Table 1: Sample Inhibition Data for Thiourea Analogs
| Compound | Urease IC₅₀ (µM) | Tyrosinase IC₅₀ (µM) |
| Analog A | 15.2 ± 1.1 | 45.8 ± 3.2 |
| Analog B | 5.6 ± 0.4 | > 100 |
| Analog C | 22.1 ± 2.5 | 8.9 ± 0.7 |
| Analog D | > 100 | 12.3 ± 1.5 |
| Thiourea (Standard) | 21.0 ± 1.8[14] | 55.1 ± 4.9[15] |
| Kojic Acid (Standard) | N/A | 16.4 ± 3.5[16] |
| Data are presented as mean ± standard deviation from three independent experiments. N/A: Not Applicable. |
Signaling Pathway
Thiourea analogs that inhibit tyrosinase interfere with the melanogenesis pathway. This pathway is a critical signaling cascade that regulates the production of melanin pigment in melanocytes. The expression of tyrosinase is a key control point and is regulated by factors like the α-Melanocyte-Stimulating Hormone (α-MSH).[17][18]
Caption: The α-MSH signaling pathway regulating tyrosinase expression.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 17. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-disubstituted thioureas are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. They are known to exhibit a wide range of biological activities, including urease inhibition, antifungal properties, and as potential inhibitors of nitric oxide synthase. Traditional methods for their synthesis often involve long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and environmentally benign reaction conditions. This document provides detailed protocols and application notes for the efficient synthesis of N,N'-disubstituted thioureas using microwave irradiation.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key benefits over conventional heating methods for the synthesis of N,N'-disubstituted thioureas:
-
Rapid Reaction Times: Reactions that typically take several hours to complete using conventional reflux can be accomplished in a matter of minutes under microwave irradiation.
-
Higher Yields: Microwave-assisted methods often result in significantly higher product yields compared to traditional techniques.
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and simpler purification.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating.
-
Solvent-Free Conditions: In some cases, the synthesis can be performed under solvent-free conditions, making it a greener chemistry approach.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a general procedure for the synthesis of N,N'-disubstituted thioureas from primary amines and isothiocyanates using a dedicated microwave reactor.
Materials:
-
Substituted primary amine (1.0 mmol)
-
Substituted isothiocyanate (1.0 mmol)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Microwave reactor vials (appropriate size)
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the primary amine (1.0 mmol), isothiocyanate (1.0 mmol), and a magnetic stir bar.
-
If a solvent is used, add the appropriate solvent (e.g., 5 mL of ethanol).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 80-120 °C (ramp to temperature)
-
Time: 5-15 minutes
-
Power: 100-300 W (variable power to maintain temperature)
-
Stirring: On
-
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, collect it by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Characterization:
The synthesized N,N'-disubstituted thioureas can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound.
-
Melting Point: The melting point of the purified product can be determined and compared with literature values.
Data Presentation
The following tables summarize the quantitative data from various studies on the microwave-assisted synthesis of N,N'-disubstituted thioureas, highlighting the significant improvements over conventional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1-(Naphthalene-1-yl)-3-(tolyl)thiourea Derivatives
| Compound | Method | Reaction Time | Yield (%) |
| 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea | Microwave | 5 min | 89 |
| Reflux | 6 h | 82 | |
| 1-(naphthalene-1-yl)-3-(m-tolyl)thiourea | Microwave | 5 min | 82 |
| Reflux | 6 h | 31 | |
| 1-(naphthalene-1-yl)-3-(p-tolyl)thiourea | Microwave | 5 min | 85 |
| Reflux | 6 h | 75 |
Table 2: Microwave-Assisted Synthesis of Various N,N'-Disubstituted Thioureas
| Starting Amine | Starting Isothiocyanate | Solvent | Time (min) | Yield (%) | Reference |
| Aniline | Phenyl isothiocyanate | Ethanol | 10 | 95 | |
| 4-Chloroaniline | Phenyl isothiocyanate | Ethanol | 10 | 92 | |
| 4-Methylaniline | Phenyl isothiocyanate | Ethanol | 10 | 96 | |
| 2-Aminopyridine | Phenyl isothiocyanate | None | 2-4.5 | 85-95 |
Table 3: Yield Improvement in Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives (from thiourea precursors)
| Compound | Conventional Yield (%) | Microwave Yield (%) | Yield Increase (%) |
| 3a | 70 | 87 | 17 |
| 3b | 75 | 98 | 23 |
| 3c | 72 | 91 | 19 |
| 3d | 68 | 88 | 20 |
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas
Caption: Workflow for microwave synthesis of thioureas.
Diagram 2: Logical Relationship of Synthesis Parameters and Outcomes
Application Notes and Protocols for X-ray Crystallography of Thiourea Derivative Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of the three-dimensional structure of thiourea derivative metal complexes using single-crystal X-ray crystallography. This technique is pivotal in understanding the coordination chemistry, molecular geometry, and intermolecular interactions of these compounds, which is crucial for rational drug design and development. Thiourea derivatives and their metal complexes are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4]
Synthesis of Thiourea Derivative Ligands and Metal Complexes
The synthesis of thiourea derivative metal complexes is a two-step process involving the synthesis of the thiourea ligand followed by its reaction with a suitable metal salt.
General Protocol for Synthesis of N,N'-substituted Thiourea Ligands
A common method for synthesizing N,N'-substituted thiourea ligands involves the reaction of an isothiocyanate with a primary or secondary amine.[5]
Materials:
-
Amine (e.g., 2-(diphenylphosphino)ethylamine)
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent in a round bottom flask.
-
Add the isothiocyanate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 18-24 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., ethanol) to purify the thiourea derivative.[1]
General Protocol for Synthesis of Thiourea Derivative Metal Complexes
The synthesized thiourea ligand is then reacted with a metal salt to form the desired complex.
Materials:
-
Thiourea derivative ligand
-
Metal salt (e.g., NiCl₂·6H₂O, CuCl₂, CoCl₂)[4]
-
Solvent (e.g., Ethanol, Methanol)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the thiourea derivative ligand in the chosen solvent in a round bottom flask.
-
In a separate flask, dissolve the metal salt (typically in a 1:2 or 1:1 metal-to-ligand molar ratio) in the same solvent.[1]
-
Add the metal salt solution dropwise to the stirred ligand solution at room temperature.[1]
-
The reaction mixture is then typically refluxed for 2-4 hours.[1]
-
After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.
-
The solid complex is washed with the solvent and dried in a vacuum desiccator.[1][4]
Single Crystal Growth
Growing diffraction-quality single crystals is a critical and often challenging step. Several methods can be employed, with slow evaporation being the most common for thiourea derivative metal complexes.[6][7]
Slow Evaporation Method
This technique relies on the slow evaporation of a solvent from a saturated solution of the complex, leading to the gradual formation of crystals.
Materials:
-
Synthesized metal complex
-
A solvent or solvent mixture in which the complex is moderately soluble (e.g., ethanol, methanol, DMF, acetonitrile-water, acetone-water).[6][8]
-
Small, clean crystallization vessel (e.g., test tube, NMR tube, small vial).[6]
-
Parafilm or cotton wool.
Procedure:
-
Prepare a saturated or near-saturated solution of the metal complex by dissolving it in a suitable solvent or solvent mixture. Gentle warming can be used to aid dissolution.[6]
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization vessel.
-
Cover the vessel with parafilm and pierce a few small holes in it, or plug the opening with a small amount of cotton wool. This controls the rate of evaporation.[6]
-
Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[9]
-
Monitor the vessel periodically for crystal growth without disturbing it.
Vapor Diffusion Method
In this method, an anti-solvent (a solvent in which the complex is insoluble) is allowed to slowly diffuse into a solution of the complex, reducing its solubility and inducing crystallization.
Materials:
-
Solution of the metal complex in a "good" solvent.
-
An "anti-solvent" that is miscible with the "good" solvent.
-
A small vial for the complex solution and a larger, sealed container.
Procedure:
-
Place the vial containing the complex solution inside the larger container.
-
Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the complex solution, causing crystals to form.
X-ray Data Collection
Once suitable single crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.
Crystal Mounting
Materials:
-
Microscope with a polarizer.
-
Crystal mounting loop (e.g., MiTeGen™ loop).[10]
-
Cryoprotectant oil (e.g., Paratone-N oil).[10]
-
Goniometer head.
Procedure:
-
Place a drop of cryoprotectant oil on a microscope slide.
-
Transfer a few crystals from the crystallization vessel into the oil.
-
Under the microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Ideal crystal size is typically between 150-250 microns.[11]
-
Carefully pick up the selected crystal using a mounting loop. The crystal will be held in the loop by the surface tension of the oil.[10]
-
Mount the loop onto the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam using the diffractometer's camera and alignment tools.[10]
Data Collection Parameters
Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector.[3] The choice of X-ray source (e.g., Mo or Cu) depends on the nature of the crystal.[3]
| Parameter | Typical Value/Setting |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100(2) K or 296(2) K |
| Detector Distance | 40-60 mm |
| Scan Type | ω and φ scans |
| Exposure Time | 5-60 seconds per frame |
| Data Collection Software | APEX2, CrysAlisPro |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and integrated intensities of the reflections. The crystal structure is then solved and refined using specialized software.
Data Processing
Software such as SAINT or CrysAlisPro is used for data reduction and integration. Absorption corrections are typically applied using programs like SADABS.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SHELXS. The resulting structural model is then refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[12]
Key Refinement Parameters:
| Parameter | Description | Typical Target Values/Observations |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for good quality structures. |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 for good quality structures. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. | A value significantly different from 1 may indicate an incorrect model or weighting scheme. |
| Final Difference Fourier Map | Should show no significant residual electron density peaks or holes. | Residual peaks typically < ±0.5 e⁻/ų. |
Experimental Workflow
Caption: Overall workflow for X-ray crystallography of thiourea derivative metal complexes.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Thiourea Synthesis
Welcome to the Technical Support Center for the optimization of thiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The three most prevalent methods for synthesizing N,N'-disubstituted thioureas are:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of urea into a thiocarbonyl group.[1][3]
Q2: I am experiencing a very low yield or no product in my thiourea synthesis. What are the potential causes and solutions?
Low or no yield can be attributed to several factors, primarily the nucleophilicity of the amine and the stability of the reagents.[4] For instance, anilines with electron-withdrawing groups are poor nucleophiles and may not react well under standard conditions.[4]
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution |
| Poorly nucleophilic amine | Increase the reaction temperature to drive the reaction forward.[4] Be cautious of potential side reactions at higher temperatures.[4] Alternatively, use a more reactive thioacylating agent like thiophosgene, keeping in mind its high toxicity.[4] The addition of a non-nucleophilic base, such as triethylamine, can also activate the amine.[1] |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[1] Consider generating the isothiocyanate in-situ.[1] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1] |
| Suboptimal reaction conditions | Optimize the solvent, as polar aprotic solvents like THF are commonly used.[4] For certain reactions, an "on-water" synthesis can be an efficient and sustainable option.[2][4] |
| Catalyst issues | A catalyst may be necessary to facilitate the reaction. For syntheses from primary amines and CS₂, a reusable ZnO/Al₂O₃ composite has proven effective.[2][4] |
Q3: My reaction is producing significant impurities and side products. How can I minimize them?
The formation of byproducts is a common challenge. In reactions involving carbon disulfide, incomplete conversion of the dithiocarbamate intermediate can lead to impurities.[4] When using Lawesson's reagent with urea, thiophosphorus ylides can be a common byproduct.[4]
Strategies to Minimize Impurities:
| Strategy | Description |
| Control Stoichiometry | Carefully control the molar ratio of your reactants to avoid side products resulting from an excess of one reactant.[4] |
| Optimize Temperature and Time | High temperatures can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[4] |
| Purification Techniques | If the product precipitates, it can be collected by filtration and washed.[4] For products in solution, extraction with a suitable solvent followed by washing can remove impurities.[4] Column chromatography is a powerful technique for separating compounds with similar polarities.[4] |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Solvent on Thiourea Synthesis
| Solvent | Typical Conditions | Advantages |
| Dichloromethane (DCM) | Room temperature | Good solubility for many amines and isothiocyanates.[1][5] |
| Tetrahydrofuran (THF) | Room temperature to reflux | A common polar aprotic solvent.[4][5] |
| Acetone | Room temperature | Effective for many reactions.[5] |
| Ethanol | Room temperature to reflux | A protic solvent option.[5] |
| Water ("on-water") | Room temperature | Sustainable and can lead to simple product isolation by filtration.[2][4] |
Table 2: Effect of Temperature on Thiourea Yield (Urea + Lawesson's Reagent)
This data illustrates the principle that yield often increases with temperature to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[6]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 65 | 3.5 | < 50 |
| 70 | 3.5 | ~55 |
| 75 | 3.5 | ~62 |
| 80 | 3.5 | < 60 |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
This protocol is a representative procedure for a standard solution-phase synthesis.[1][5]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Isothiocyanate (1.0–1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in DCM or THF in a round-bottom flask.
-
Add the isothiocyanate to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography if necessary.[1]
Protocol 2: Synthesis of a Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide in Water
This method provides a greener approach to thiourea synthesis.[3]
Materials:
-
Aliphatic primary amine (2.0 equiv)
-
Carbon disulfide (1.0 equiv)
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine to water.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
The symmetrical thiourea derivative will precipitate from the aqueous solution and can be collected by filtration.[3]
Protocol 3: Thionation of Urea using Lawesson's Reagent
This one-step method utilizes a common laboratory reagent to convert urea to thiourea.[3]
Materials:
-
Urea (2.0 equiv)
-
Lawesson's Reagent (1.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve urea in an anhydrous solvent.
-
Add Lawesson's reagent to the solution.[3]
-
Heat the reaction mixture to 75 °C and stir for approximately 3.5 hours.[3][6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues in thiourea synthesis.
References
Overcoming poor nucleophilicity of amines in thiourea reactions
Welcome to the technical support center for N-substituted thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, particularly when dealing with poorly nucleophilic amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing N-substituted thioureas?
Q2: Why is my thiourea synthesis failing when using an aromatic amine, like a substituted aniline?
A2: The failure is often due to the poor nucleophilicity of the aromatic amine.[3][4] Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen atom, significantly reducing its reactivity towards the electrophilic carbon of the isothiocyanate.[3][5] Steric hindrance from bulky substituents on either the amine or the isothiocyanate can also impede the reaction.[1][3]
Q3: What role do catalysts play in thiourea synthesis?
A3: While many thiourea syntheses proceed without a catalyst, certain reactions benefit from them. For instance, bifunctional thiourea catalysts can activate both the nucleophile (amine) and the electrophile (isothiocyanate or imine) through hydrogen bonding and Brønsted basicity.[6][7] In syntheses starting from amines and carbon disulfide, catalysts like a reusable ZnO/Al₂O₃ composite have been shown to be effective.[4][8]
Q4: Are there "green" or more sustainable methods for thiourea synthesis?
A4: Yes, several approaches aim to reduce environmental impact. These include performing the synthesis in aqueous media ("on-water" synthesis), which can simplify product isolation and avoids volatile organic compounds (VOCs).[8] Solvent-free methods, such as mechanochemical ball milling, have also proven highly effective, often providing quantitative yields in minutes and eliminating the need for bulk solvents.[5][9]
Q5: Can I synthesize unsymmetrical thioureas if my desired isothiocyanate is not available?
A5: Yes. A common method involves the in-situ formation of an isothiocyanate from a primary amine and carbon disulfide, followed by the addition of a second, different amine.[9] However, careful control of stoichiometry is needed to prevent the formation of symmetrical byproducts.[1] Other methods utilize bench-stable isothiocyanate equivalents like N-thiocarbamoyl benzotriazoles, which can react with amines to form unsymmetrical thioureas in high yields.[9]
Troubleshooting Guide: Low or No Product Yield
This guide addresses the most common issue in thiourea synthesis: low conversion, especially with challenging amine substrates.
Problem: My reaction between a weakly nucleophilic amine (e.g., 4-nitroaniline) and an isothiocyanate shows low to no product formation.
Below is a systematic workflow to diagnose and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for non-crystalline thiourea products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of non-crystalline thiourea products. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My thiourea product is an oil or an amorphous solid, not a crystal. Why did this happen and what is the first step?
A: The non-crystalline nature of a thiourea product can be attributed to several factors. It could be the inherent characteristic of the molecule, or more commonly, the presence of impurities that inhibit crystal lattice formation. Common impurities include unreacted starting materials, solvents, or byproducts from side reactions.[1][2]
Your first step should be to assess the purity of the crude product using Thin Layer Chromatography (TLC). This will help you visualize the number of components and guide your purification strategy.[3]
Q2: How can I purify my non-crystalline thiourea product if standard recrystallization is ineffective?
A: When a product fails to crystallize, several alternative purification techniques can be employed. The choice of method depends on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities and is suitable for small to medium-scale purifications.[4][5] It is often the preferred method when recrystallization fails or when impurities have similar solubility profiles to the desired product.[1]
-
Trituration/Washing: This technique is ideal for removing highly soluble impurities from a product that is an insoluble solid (even if amorphous). The crude material is washed or stirred with a solvent in which the product is insoluble, but the impurities are soluble.[2][6]
-
Acid-Base Extraction: If your thiourea derivative possesses acidic or basic functional groups, you can use liquid-liquid extraction by altering the pH to move your compound between aqueous and organic layers, leaving neutral impurities behind.[3]
-
Preparative TLC or HPLC: For small quantities of valuable material or very difficult separations, preparative chromatography techniques can provide high purity products.[7]
Q3: My amorphous thiourea product contains colored impurities. How can I remove them?
A: Colored impurities are often non-polar, extended conjugation systems or degradation products.[1] A common and effective method for their removal is to treat a solution of the crude product with activated carbon. The carbon adsorbs the colored impurities, and can then be removed by filtration.[1] See the detailed protocol below.
Q4: My product is soluble in many common solvents, making precipitation or crystallization difficult. What is a suitable strategy?
A: High solubility can be challenging. Here are a few strategies:
-
Two-Solvent Recrystallization: Dissolve your product in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[8]
-
Trituration: As mentioned in Q2, if you can find a solvent in which your product is completely insoluble, this can be used to wash away the more soluble impurities.[6]
-
Lyophilization (Freeze-Drying): If your product is isolated from an aqueous solution and is hydrophilic, lyophilization can remove the water to yield a solid, which can then be subjected to other purification methods like chromatography or trituration from an organic solvent.[3]
Q5: What are the common byproducts in thiourea synthesis that might prevent crystallization, and how can I remove them?
A: Byproducts are a frequent cause of purification issues. Common byproducts include:
-
Symmetrical Thioureas: Formed when an isothiocyanate reacts with the starting amine instead of the intended second amine.[4]
-
N-Acylureas: Can arise as byproducts when using carbodiimide coupling agents.[4]
-
Decomposition Products: Isothiocyanates can degrade if not used fresh or stored properly.[4] Thermal decomposition of thiourea itself can occur at elevated temperatures (above 180°C), producing species like ammonia, H₂S, and CS₂.[9][10]
These impurities often have different polarities from the desired product and can typically be removed by column chromatography.[4]
Q6: How can I confirm the purity of my final non-crystalline product?
A: Assessing the purity of an amorphous solid requires a combination of analytical techniques:
-
Chromatography: A single spot on a TLC plate (visualized under UV and with stains) in multiple solvent systems is a good indicator of purity. For higher confidence, High-Performance Liquid Chromatography (HPLC) is a robust method for detecting and quantifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities, including residual solvents.
-
Melting Point: Even for amorphous solids, a sharp melting point is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Data Presentation
Table 1: Troubleshooting Guide for Non-Crystalline Thiourea Products
| Issue | Possible Cause | Recommended Solution |
| Product is an oil or sticky solid | Presence of residual solvent or low-melting impurities. | Dry thoroughly under high vacuum. Attempt trituration with a non-polar solvent like hexane or diethyl ether.[2][6] |
| Low yield after purification | Product has some solubility in the washing/eluting solvent. | Minimize the volume of solvent used. Ensure the correct solvent system is chosen based on preliminary tests.[1] |
| Product remains colored after initial purification | Persistent colored organic impurities. | Treat a solution of the product with activated carbon.[1] |
| Multiple spots on TLC after purification | Purification method was ineffective for the specific impurities. | Change the purification method (e.g., from trituration to column chromatography) or optimize the current method (e.g., change solvent system for chromatography).[3] |
| Broad melting range | Presence of persistent impurities or the compound is a mixture of isomers/tautomers. | Consider a more rigorous purification technique like preparative HPLC or a second column chromatography with a different solvent system.[1][7] |
Table 2: Comparison of Purification Techniques for Amorphous Thioureas
| Technique | Principle | Best For | Limitations |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Separating mixtures with different polarities, especially when crystallization fails.[4] | Can be time-consuming and uses large volumes of solvent. Not ideal for very large scale (>10g).[11] |
| Trituration / Washing | Dissolving soluble impurities away from an insoluble product.[6] | Removing minor impurities that are much more soluble than the product. | The product must be a solid and largely insoluble in the chosen solvent. |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the target molecule.[3] | Thiourea derivatives with ionizable functional groups (amines, carboxylic acids). | Impurities with similar acidic/basic properties will not be removed. |
| Recrystallization (Two-Solvent) | Inducing crystal formation by carefully changing solvent composition.[8] | Products that are highly soluble in one solvent and insoluble in another. | Finding the right solvent pair can be challenging and requires trial and error. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), determined by prior TLC analysis.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude, non-crystalline thiourea product in a minimum amount of the eluent or a stronger solvent like dichloromethane. If the product is insoluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and open the stopcock to begin elution. Maintain a constant head of solvent above the silica bed. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[4]
Protocol 2: Purification by Trituration
-
Solvent Selection: Choose a solvent in which the desired thiourea product is insoluble (or sparingly soluble), while the impurities are soluble. This can be determined by small-scale solubility tests. Common solvents for trituration include diethyl ether, hexane, or cold ethanol.
-
Procedure: Place the crude amorphous product in a flask. Add a small volume of the selected solvent.
-
Agitation: Stir the mixture vigorously with a stir bar or spatula for 15-30 minutes. The goal is to wash the impurities into the solvent. If the product is an oil, stirring may induce solidification.
-
Isolation: Separate the solid product from the solvent by filtration. Wash the solid on the filter paper with a small amount of fresh, cold solvent.
-
Drying: Dry the purified solid product under vacuum to remove any residual solvent.[6]
Protocol 3: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure, colored thiourea product in a suitable solvent at room temperature or with gentle heating.
-
Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-5% of the solute mass).
-
Stirring: Stir the mixture for 10-20 minutes. Avoid prolonged heating as it can cause decomposition.
-
Filtration: Remove the activated carbon by hot filtration through a fluted filter paper or a pad of Celite®. The filtrate should be colorless.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to recover the decolorized product.[1]
Visualizations
Caption: Troubleshooting workflow for non-crystalline thiourea products.
Caption: Decision guide for selecting a primary purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Minimizing Side Product Formation in Thiourea Synthesis
Welcome to the Technical Support Center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on minimizing the formation of unwanted side products. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance the purity and yield of your thiourea product.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for thiourea synthesis?
A1: The primary industrial method for thiourea synthesis is the reaction of calcium cyanamide (CaCN₂) with hydrogen sulfide (H₂S) in an aqueous solution.[1] Another common method is the thermal isomerization of ammonium thiocyanate.[1] However, this method often results in low yields, not exceeding 30%, and presents challenges in separating the product from the reaction mixture.[1][2] Laboratory-scale syntheses may involve the use of urea and a sulfurating agent like Lawesson's reagent.[1]
Q2: What are the major side products I should be aware of during thiourea synthesis from calcium cyanamide?
A2: The most significant side product in the calcium cyanamide process is dicyandiamide (DCD) .[1] DCD is formed by the dimerization of cyanamide, an intermediate in the reaction, especially under alkaline conditions and at elevated temperatures.[3] Another potential impurity is guanidine and its salts, which can arise from further reactions of cyanamide or thiourea. Additionally, unreacted starting materials and other minor by-products can contaminate the final product.
Q3: How can I minimize the formation of dicyandiamide (DCD)?
A3: Minimizing DCD formation is critical for achieving high-purity thiourea. Key strategies include:
-
Two-Stage Reaction Process: A highly effective method involves a two-stage reaction. The first stage is conducted at a lower temperature (e.g., 40-60°C) and reduced pressure, where hydrogen sulfide is introduced. The second stage is then carried out at a higher temperature (e.g., 60-100°C) and atmospheric pressure to complete the reaction.[4][5]
-
pH Control: Maintaining the pH of the reaction mixture within an alkaline range of 8.0 to 11.0 is crucial.[6]
-
Controlled Addition of Reactants: The slow and controlled addition of calcium cyanamide to the reaction mixture helps to prevent localized high concentrations that can favor the dimerization to DCD.[6]
Q4: What is the mechanism of guanidine formation, and how can I prevent it?
A4: Guanidine can be formed through the reaction of cyanamide with ammonia, which can be present in the reaction mixture. Thiourea itself can also be a precursor to guanidine under certain conditions, such as in the presence of specific catalysts or under harsh reaction conditions. To minimize guanidine formation, it is important to control the reaction temperature and avoid prolonged reaction times, which could lead to the decomposition of thiourea or side reactions of intermediates.[7]
Q5: What are the recommended methods for purifying crude thiourea?
A5: The most common and effective method for purifying thiourea is recrystallization . Suitable solvents for recrystallization include hot water or ethanol. For persistent impurities, other techniques such as treatment with activated carbon to remove colored impurities, or column chromatography can be employed.[6][8]
Q6: How can I analyze the purity of my thiourea product and quantify side products?
A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of thiourea and quantifying side products like dicyandiamide.[2][9] A typical method uses a C18 reversed-phase column with a mobile phase of water and acetonitrile, and UV detection at around 200-236 nm.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during thiourea synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[12] |
| Decomposition of product. | Avoid excessive temperatures and prolonged heating. A two-stage temperature process can be beneficial.[4] | |
| Poor quality of starting materials. | Ensure the purity of calcium cyanamide and other reagents. | |
| Loss of product during workup. | Optimize purification steps. For recrystallization, use the minimum amount of hot solvent and allow for slow cooling to maximize crystal formation.[8] | |
| High Dicyandiamide (DCD) Content | High reaction temperature in the initial phase. | Implement a two-stage reaction, starting at a lower temperature (40-60°C) before increasing it.[4] |
| Incorrect pH. | Maintain the reaction pH between 8.0 and 11.0.[6] | |
| Rapid addition of calcium cyanamide. | Add calcium cyanamide to the reaction mixture slowly and in a controlled manner.[6] | |
| Presence of Guanidine Impurities | Overly harsh reaction conditions. | Avoid excessively high temperatures and long reaction times that can lead to the decomposition of thiourea or side reactions of the cyanamide intermediate. |
| Presence of excess ammonia. | Control the reaction stoichiometry and conditions to minimize the availability of ammonia to react with cyanamide. | |
| Colored Product (e.g., yellow) | Presence of organic impurities or decomposition products. | Treat the thiourea solution with activated carbon before crystallization.[6] |
| Product Fails to Crystallize | Incorrect solvent for recrystallization. | Select a solvent in which thiourea has high solubility at high temperatures and low solubility at low temperatures, such as water or ethanol.[13] |
| Solution is not saturated. | Concentrate the solution by evaporating some of the solvent before cooling. | |
| Presence of impurities inhibiting crystallization. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization.[8] |
Data Presentation
The following tables summarize quantitative data from various thiourea synthesis methods to facilitate comparison.
Table 1: Comparison of Thiourea Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield | Reported Purity | Key Advantages | Common Side Products/Disadvantages | Reference(s) |
| Calcium Cyanamide Process | Calcium Cyanamide, Hydrogen Sulfide | 65-75% | 95-98% | Cost-effective for large-scale production. | Dicyandiamide, guanidine derivatives. Requires careful control of reaction conditions. | [6] |
| Ammonium Thiocyanate Isomerization | Ammonium Thiocyanate | < 30% | Variable | Simple procedure. | Low yield, difficult separation of product from unreacted starting material. | [1][2] |
| Urea + Lawesson's Reagent | Urea, Lawesson's Reagent | ~62% | High (after purification) | Good for laboratory-scale synthesis. | Produces sulfur-containing by-products. Lawesson's reagent can be expensive. | [14] |
Table 2: Effect of Reaction Conditions on Thiourea Synthesis from Urea and Lawesson's Reagent
| Reaction Time (h) | Reaction Temperature (°C) | Mass Ratio (Urea:Lawesson's Reagent) | Average Yield (%) | Reference(s) |
| 3.5 | 75 | 2:1 | 62.37 | [14] |
Experimental Protocols
Protocol 1: Optimized Synthesis of Thiourea from Calcium Cyanamide and Hydrogen Sulfide (Two-Stage Process)
This protocol is based on methods designed to minimize dicyandiamide formation.[4][6]
Materials:
-
Calcium Cyanamide (CaCN₂)
-
Hydrogen Sulfide (H₂S) gas
-
Water
-
Carbon Dioxide (CO₂) gas (for pH adjustment, optional)
-
Activated Carbon
Procedure:
Stage 1: Low-Temperature Reaction
-
Prepare an aqueous slurry of calcium cyanamide in a reaction vessel equipped with a stirrer, gas inlet, and temperature control.
-
Cool the slurry to a temperature between 40-60°C.
-
Introduce hydrogen sulfide gas into the slurry while maintaining the temperature. If necessary, apply a reduced pressure.
-
Continue the reaction under these conditions until the initial exothermic reaction subsides.
Stage 2: Higher-Temperature Reaction
-
Gradually increase the temperature of the reaction mixture to 60-100°C and bring the pressure to atmospheric.
-
Continue to stir the mixture to ensure the reaction goes to completion.
-
Monitor the pH and maintain it in the 8.0-11.0 range. If necessary, carbon dioxide can be used to adjust the pH.[6]
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove insoluble by-products such as calcium carbonate.
-
Treat the filtrate with activated carbon at 60-80°C to remove colored impurities.[6]
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution slowly to 10-15°C to induce crystallization of thiourea.[6]
-
Collect the thiourea crystals by filtration, wash with a small amount of cold water, and dry at 50-70°C.[6]
Protocol 2: Purification of Thiourea by Recrystallization
Materials:
-
Crude Thiourea
-
Ethanol or deionized water
-
Heating mantle and magnetic stirrer
-
Erlenmeyer flask
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Place the crude thiourea in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol or water to just dissolve the solid with stirring and gentle heating.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Filter the hot solution by gravity filtration to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-70°C).
Protocol 3: HPLC Analysis of Thiourea and Dicyandiamide
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile and water.[2]
-
Detection: UV at 220 nm for dicyandiamide and around 236 nm for thiourea.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of pure thiourea and dicyandiamide in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture or final product, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for thiourea and dicyandiamide based on their retention times compared to the standards. Construct a calibration curve from the standard solutions and use it to determine the concentration of thiourea and dicyandiamide in the samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 6. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. zodiaclifesciences.com [zodiaclifesciences.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US2524054A - Preparation of guanidine salts - Google Patents [patents.google.com]
- 14. intertekinform.com [intertekinform.com]
Improving solubility of [4-(Carbamothioylamino)phenyl]thiourea for biological assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the solubility of [4-(Carbamothioylamino)phenyl]thiourea for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: Like many aryl thiourea derivatives, this compound is a lipophilic (fat-soluble) molecule with poor aqueous solubility. Its chemical structure contributes to low solubility in water-based buffers and cell culture media, which can lead to the compound precipitating out of solution. This precipitation can result in inaccurate and unreliable assay results.[1]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[1][2][3] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be diluted to the final desired concentration in your aqueous assay medium.[1]
Q3: My compound precipitates when I dilute the DMSO stock into my cell culture medium. What is happening and how can I prevent it?
A3: This common issue is known as solvent-shift precipitation.[3] When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment, the sudden change in solvent polarity causes the poorly soluble compound to "crash out" of the solution.[3]
To prevent this, you can try the following strategies:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, and ideally 0.1% or lower, to reduce solvent-induced cytotoxicity and precipitation.[1][3]
-
Perform Stepwise Dilutions: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in 100% DMSO first.[2] Then, add the final DMSO solution to the aqueous buffer. You can also pre-mix the stock with a small volume of media before adding it to the remaining volume.[3]
-
Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the cell culture medium can help stabilize the compound, as it may bind to proteins like albumin.[3]
Q4: What is the maximum allowable concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO should generally be kept below 0.5% (v/v) to minimize solvent-induced toxicity to cells.[1][4][5] However, the tolerance to DMSO can be highly cell-line dependent.[1] It is critical to perform a vehicle control experiment, using the same final concentration of DMSO without the compound, to assess its effect on cell viability and assay performance.[1][2]
Q5: Are there alternative methods to improve solubility besides using DMSO?
A5: Yes, several alternative methods can be used, often in combination with a co-solvent like DMSO. These include:
-
Co-solvents: Using a mixture of solvents can enhance solubility.[1][6]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[1][6][7] The solubility of thiourea and its derivatives can be pH-sensitive.[8][9]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[1][6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[1][6][10][11] This can even allow for the creation of aqueous stock solutions, eliminating the need for organic solvents.[3]
Q6: I am observing inconsistent results between experiments. What could be the cause?
A6: Inconsistent results are often linked to solubility issues. Probable causes include:
-
Incomplete Dissolution: The compound may not be fully dissolved in the initial stock solution. Ensure complete dissolution by gentle warming (e.g., 37°C water bath, if the compound is heat-stable) or sonication.[1][2]
-
Precipitation During Assay: The compound may be precipitating over the course of the experiment. Visually inspect all solutions and plates for any signs of precipitation before and during the assay.[1]
-
Micro-precipitation: Even without visible cloudiness, small precipitates can form, reducing the effective concentration of the compound.[3] Consider centrifuging your prepared media containing the compound at a low speed before adding it to the cells to pellet any precipitate.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Precipitation Upon Dilution | Solvent-shift precipitation due to exceeding aqueous solubility limit.[3] | Lower the final compound concentration. Increase the percentage of co-solvent (e.g., DMSO) while staying within the tolerated limit for your assay.[1] Explore solubility enhancers like cyclodextrins.[1][3] |
| Inconsistent Assay Results | Incomplete dissolution of stock solution. Precipitation during the assay. | Ensure the stock solution is fully dissolved using gentle warming or sonication.[1][2] Visually inspect for precipitation. Perform a solubility check under the exact assay conditions.[1] |
| Observed Cytotoxicity is Higher than Expected | The solvent (e.g., DMSO) is contributing to cytotoxicity. | Determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle toxicity assay.[1] Reduce the final DMSO concentration in your experiments. Consider less toxic co-solvents or solubility-enhancing formulations like cyclodextrins.[1][12] |
| High Background Signal or Assay Interference | The solvent or a solubility enhancer is interfering with assay components. | Run appropriate vehicle and solvent controls to identify the source of interference.[1] If using a fluorescence-based assay, check for autofluorescence of the compound or excipients. |
Quantitative Data Summary
The following table summarizes key parameters for commonly used solvents and enhancers in biological assays.
| Solvent / Enhancer | Type | Typical Final Concentration in Assay | Key Considerations |
| DMSO | Organic Co-solvent | < 0.5% (v/v), ideally ≤ 0.1%[1][3] | Can be toxic to cells at higher concentrations.[2][5] Prone to solvent-shift precipitation.[3] |
| Ethanol | Organic Co-solvent | < 0.5% (v/v) | Generally more cytotoxic to cells than DMSO at similar concentrations.[3][12] |
| PEG 400 | Polymeric Co-solvent | Variable, typically < 1% | Lower toxicity than DMSO but may have lower solubilizing power for some compounds. |
| Cyclodextrins (e.g., HP-β-CD) | Solubility Enhancer | Variable (mM range) | Can eliminate the need for organic solvents.[3] Generally low cytotoxicity.[12] Can form inclusion complexes to increase aqueous solubility.[1][11] |
| Tween® 80 / Pluronic® F-68 | Surfactants | < 0.1% | Form micelles to encapsulate hydrophobic compounds.[1][6] Must check for assay interference. |
Experimental Workflows and Strategies
Caption: Workflow for preparing this compound for biological assays.
Caption: Key strategies to enhance the solubility of poorly soluble compounds in aqueous media.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.
Materials:
-
This compound (Molecular Weight: 226.3 g/mol )[13]
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator water bath
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 226.3 g/mol * (1000 mg / 1 g) = 2.263 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.
-
Add Solvent: Add the desired volume of 100% DMSO (e.g., 1 mL for 2.263 mg).
-
Dissolve: Tightly cap the vial and vortex thoroughly.[2] If the compound does not dissolve completely, use a sonicator water bath for several minutes or warm the solution gently in a 37°C water bath.[2] Be cautious, as heat can degrade some compounds.[2]
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.
-
Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store at -20°C or -80°C in tightly sealed containers to prevent water absorption, as DMSO is hygroscopic.[2]
Protocol 2: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
This protocol provides a method for creating an aqueous formulation, which can reduce or eliminate the need for organic co-solvents.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Magnetic stirrer and stir bar
-
Sterile vials
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 40% w/v solution). Warm the solution slightly if needed to fully dissolve the cyclodextrin.
-
Add Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution. Add the compound in small portions.
-
Complexation: Tightly cap the vial and stir the mixture vigorously at room temperature for 24-48 hours. This extended time allows for the formation of the inclusion complex.
-
Clarify Solution: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any un-dissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution of the compound-cyclodextrin complex.
-
Determine Concentration: The exact concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV or LC-MS) as it may not correspond to the total amount added.
-
Store: Sterilize the final solution by passing it through a 0.22 µm syringe filter and store it at 4°C or -20°C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers | MDPI [mdpi.com]
- 11. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. N,N''-1,4-Phenylenebis(thiourea) | C8H10N4S2 | CID 684351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Thiourea Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying thiourea derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify my thiourea derivative by column chromatography?
A1: Before setting up a column, it is crucial to develop a separation method using Thin Layer Chromatography (TLC).[1][2] TLC will help you determine the optimal solvent system (mobile phase) for your specific thiourea derivative.[1] The ideal solvent system will give your desired compound a retention factor (Rf) value of approximately 0.2 to 0.5 for flash chromatography.[3][4]
Q2: What are the most common stationary and mobile phases for purifying thiourea derivatives?
A2:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of thiourea derivatives.[5] Alumina can also be used, and is available in acidic, basic, and neutral forms.[5]
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Common solvent systems include:
The polarity of the mobile phase is adjusted by changing the ratio of the solvents to achieve optimal separation.[1]
Q3: My thiourea derivative is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you will need a more polar mobile phase. You can try a solvent system of Methanol in Dichloromethane (e.g., 1-10% Methanol).[6][8] Adding a small amount of ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution) to dichloromethane can also help move very polar, basic compounds up the plate.[6][9] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), could be an option.[8]
Q4: I am concerned that my thiourea derivative might decompose on the acidic silica gel. How can I check for this and what can I do to prevent it?
A4: You can check for compound stability on silica gel by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the spot is not on the diagonal, it indicates degradation.[8] To prevent degradation of acid-sensitive compounds, you can deactivate the silica gel by adding a small amount of triethylamine (1-3%) to your mobile phase.[6][10]
Q5: What is "dry loading" and when should I use it for my thiourea derivative?
A5: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[11] This method is particularly useful if your compound has poor solubility in the mobile phase.[11] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder, which is then carefully added to the top of the column.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The desired thiourea derivative does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[8] |
| The compound may have decomposed on the silica gel. | Test for compound stability using 2D TLC.[8] If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[8][10] | |
| The thiourea derivative elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate system. |
| Poor separation of the desired compound from impurities (overlapping bands). | The solvent system is not optimized. | Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and the impurities.[1] |
| The column was overloaded with the sample. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry.[12] | |
| The sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading.[11][13] | |
| Streaking or tailing of the desired compound's band. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[12] |
| The sample was overloaded. | Reduce the amount of sample loaded onto the column.[12] | |
| The sample was not fully dissolved when loaded. | Ensure the sample is completely dissolved before loading it onto the column.[12] |
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Thiourea Derivatives
| Compound Polarity | Typical Solvent System | Comments |
| Non-polar | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) | A standard and effective system for many organic compounds. |
| Hexane/Dichloromethane | Good for compounds that are highly soluble in dichloromethane. | |
| Moderately Polar | Ethyl Acetate/Hexane (e.g., 1:1 to 100% Ethyl Acetate) | Increasing the proportion of ethyl acetate increases the polarity. |
| Dichloromethane/Methanol (e.g., 99:1 to 95:5) | A good choice for compounds that are not soluble enough in ethyl acetate. | |
| Polar | Dichloromethane/Methanol (e.g., 95:5 to 90:10) | Higher concentrations of methanol are needed for very polar compounds. |
| Very Polar / Basic | Dichloromethane/Methanol with Triethylamine or Ammonia | The basic additive helps to reduce tailing and improve the elution of basic compounds.[6][9] |
Table 2: Thin Layer Chromatography (TLC) Data Interpretation for Column Chromatography
| Rf Value of Desired Compound | Implication for Column Chromatography | Action |
| > 0.6 | The compound will elute very quickly. | Decrease the polarity of the mobile phase. |
| 0.2 - 0.5 | Optimal Range for Good Separation | Use this solvent system for your column. |
| < 0.1 | The compound will take a very long time to elute or may not elute at all. | Increase the polarity of the mobile phase. |
| Streaking/Tailing | Strong interaction with the stationary phase. | Consider adding a modifier (e.g., triethylamine, acetic acid) to the mobile phase. |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification of a N,N'-disubstituted Thiourea Derivative
This protocol is a general guideline and may need to be adapted based on the specific properties of your thiourea derivative.
1. Preparation of the Column:
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.[14]
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[14]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.[14]
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[14]
-
Once the silica has settled, add another thin layer of sand on top of the silica gel bed.
-
Wash the packed column with the initial eluting solvent, ensuring the solvent level never drops below the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude thiourea derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[11]
-
Carefully apply the dissolved sample to the top of the column using a pipette.[11]
-
Open the stopcock and allow the sample to absorb onto the silica gel until the solvent level just reaches the top of the sand.
-
Carefully add a small amount of the mobile phase and again allow it to absorb onto the column. Repeat this step once more to ensure the entire sample is loaded as a narrow band.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient elution, start with a low polarity solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure desired thiourea derivative.
4. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thiourea derivative.
Mandatory Visualization
Caption: Experimental workflow for the purification of thiourea derivatives by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. columbia.edu [columbia.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Addressing isothiocyanate instability during thiourea synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of thioureas, with a particular focus on handling isothiocyanate instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in thiourea synthesis when reacting an isothiocyanate with an amine?
Low yields in this reaction can often be attributed to the instability of the isothiocyanate starting material.[1] Isothiocyanates can degrade over time, leading to a lower effective concentration and the formation of byproducts. Other contributing factors include steric hindrance between the amine and the isothiocyanate, and the low nucleophilicity of the amine.[1]
Q2: How can I minimize isothiocyanate degradation?
To mitigate degradation, it is recommended to use freshly prepared or purified isothiocyanates for your reaction.[1] Proper storage is also crucial; isothiocyanates should be stored in a cool, dark, and dry environment.[1] For particularly unstable isothiocyanates, in-situ generation, where the isothiocyanate is formed and immediately used in the same reaction vessel, is an effective strategy.[1]
Q3: My reaction is very slow. What can I do to increase the reaction rate?
The reaction rate is influenced by the electronic properties of both the amine and the isothiocyanate.[2] Reactions with amines that have electron-donating groups (making them more nucleophilic) and isothiocyanates with electron-withdrawing groups (making them more electrophilic) will proceed faster.[2][3] If you are working with a poorly nucleophilic amine and a poorly electrophilic isothiocyanate, increasing the reaction temperature can help to speed up the reaction.[1][2]
Q4: I am trying to synthesize an unsymmetrical thiourea, but I am only isolating the symmetrical product. What is happening?
This issue can arise when the intermediate isothiocyanate reacts with the starting amine. To avoid this, careful control of the stoichiometry is essential. A two-step, one-pot approach where the isothiocyanate is fully formed before the addition of the second amine can be an effective solution.[1]
Yes, a common alternative is the reaction of an amine with carbon disulfide.[1][3] This method proceeds through a dithiocarbamate salt intermediate which can then be desulfurized in-situ to form the isothiocyanate, which then reacts with another equivalent of the amine to form the thiourea.[3]
Troubleshooting Guide
This guide addresses common problems encountered during thiourea synthesis from isothiocyanates and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate.[1] Store isothiocyanates in a cool, dark, and dry place.[1] Consider in-situ generation of the isothiocyanate.[1] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time.[1] Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
| Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., 4-nitroaniline), consider using a stronger base or a phase transfer catalyst.[1] Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.[1] | Improved reaction rate and yield. |
Problem 2: Formation of Unexpected Byproducts
| Observation | Potential Cause | Recommended Solution |
| Symmetrical thiourea instead of unsymmetrical | The intermediate isothiocyanate is reacting with the starting amine.[1] | Carefully control the stoichiometry. Employ a two-step, one-pot approach where the isothiocyanate is formed first, followed by the addition of the second amine.[1] |
| Presence of N,N'-diallylthiourea (in reactions with allyl isothiocyanate) | Hydrolysis of allyl isothiocyanate to allylamine, which then reacts with another molecule of allyl isothiocyanate.[4] | Ensure anhydrous reaction conditions to prevent hydrolysis. |
Experimental Protocols
General Synthesis of an N,N'-Disubstituted Thiourea
This protocol is a representative procedure for a standard solution-phase synthesis.[2]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Add the corresponding isothiocyanate (1.0 mmol) to the solution at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]
Visualizations
Caption: Isothiocyanate degradation pathway via hydrolysis.
Caption: Experimental workflow for thiourea synthesis.
References
Technical Support Center: Phase Transfer Catalysis in Thiourea Synthesis
Welcome to the Technical Support Center for the synthesis of thioureas from anilines using Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a phase transfer catalyst in the synthesis of thioureas from anilines?
A1: In this synthesis, the reactants often reside in immiscible phases. For instance, an aniline may be dissolved in an organic solvent, while the thiocarbonyl source (e.g., thiocyanate salts) is in an aqueous or solid phase. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting the thiocyanate anion from the aqueous/solid phase into the organic phase.[1] This is achieved through the formation of an ion pair between the catalyst's cation and the reactant's anion, which is soluble in the organic medium, thereby enabling the reaction to proceed at a much faster rate.[2]
Q2: Which phase transfer catalysts are most effective for this synthesis?
A2: Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) and phosphonium salts are commonly used due to their efficiency and commercial availability.[3][4] Polyethylene glycol (PEG) has also been reported as an effective phase transfer catalyst in related syntheses.[5] The choice of catalyst can depend on the specific reactants and reaction conditions, including temperature, as phosphonium salts generally exhibit greater thermal stability than ammonium salts.[2]
Q3: What are the common thiocarbonyl sources for reacting with anilines under PTC conditions?
A3: Common sources include alkali metal or ammonium thiocyanates (e.g., KSCN, NH₄SCN) and carbon disulfide (CS₂).[3][6] When thiocyanates are used, they often react with an acyl chloride to form an isothiocyanate intermediate in situ, which then reacts with the aniline.[5] Carbon disulfide can react with anilines, often with the aid of a base, to form dithiocarbamate salts, which can then be converted to the target thiourea.[6]
Q4: Can this method be used for the synthesis of both symmetrical and unsymmetrical thioureas?
A4: Yes. Symmetrical N,N'-diarylthioureas are typically synthesized by reacting two equivalents of an aniline with one equivalent of a thiocarbonyl source like carbon disulfide.[6] Unsymmetrical thioureas can be prepared by first generating an isothiocyanate from one amine and then reacting it with a different amine. PTC can be particularly useful in the in situ generation of the isothiocyanate intermediate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The catalyst may not be effectively transporting the anion into the organic phase. 2. Low Reactivity of Aniline: Electron-withdrawing groups on the aniline can significantly reduce its nucleophilicity. 3. Catalyst Inactivity/Decomposition: The catalyst may be poisoned by impurities or may not be stable under the reaction conditions. 4. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. | 1. Change the Catalyst: Switch to a different PTC, for example, from a quaternary ammonium salt to a more lipophilic phosphonium salt. Increase catalyst loading (typically 1-10 mol%). 2. Increase Reaction Temperature: For less reactive anilines, higher temperatures may be required. Consider using microwave irradiation to accelerate the reaction.[5] 3. Ensure Purity: Use pure, dry solvents and reagents. If catalyst decomposition is suspected (e.g., at high temperatures), select a more thermally stable catalyst. 4. Optimize Conditions: Screen different solvents (e.g., dichloromethane, toluene, acetonitrile). Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Side Products | 1. Dithiocarbamate Salt Formation: In reactions with CS₂, the intermediate dithiocarbamate may be stable and not convert to the thiourea. 2. Formation of Guanidines: Thioureas can sometimes react further to form guanidine derivatives.[7] 3. Decomposition of Isothiocyanate: The in situ generated isothiocyanate intermediate can be unstable. | 1. Use an Activating Agent: An agent like iodine or a dehydrating agent can facilitate the conversion of the dithiocarbamate to the isothiocyanate and then to the thiourea. 2. Control Stoichiometry and Temperature: Carefully control the molar ratios of reactants. Avoid excessive heating, which can promote side reactions. 3. Trap the Intermediate: Add the second amine promptly after the in situ generation of the isothiocyanate to minimize its decomposition. |
| Difficult Product Purification | 1. Catalyst Removal: The phase transfer catalyst can be difficult to separate from the final product, especially if it is highly soluble in the purification solvent. 2. Oily Product: The crude product may be an oil instead of a solid, making filtration difficult. | 1. Wash with Water: Most quaternary ammonium salt catalysts have some water solubility. Wash the organic layer thoroughly with water or brine during workup. Alternatively, use a polymer-supported PTC which can be removed by simple filtration. 2. Recrystallization/Chromatography: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water). If that fails, purify the product using column chromatography on silica gel. |
Data Presentation
The following tables summarize representative data for thiourea synthesis, highlighting the impact of the catalyst and reaction conditions.
Table 1: Effect of Phase Transfer Catalyst on N-acyl Thiourea Synthesis
| Entry | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | None | 12 | 41 | Adapted from[5] |
| 2 | TBAB (5 mol%) | 6 | 76 | Adapted from[5] |
| Reaction Conditions: 2-((4-methoxyphenoxy)methyl)benzoyl chloride, ammonium thiocyanate, 2-aminobenzothiazole, acetone, reflux. |
Table 2: Synthesis of N-Aryl-N'-aroyl Thioureas under PTC and Microwave Irradiation
| Product | Aromatic Amine (R) | Yield (%) | Reference |
| 2a | C₆H₅ | 98.0 | [5] |
| 2b | 2-CH₃C₆H₄ | 92.5 | [5] |
| 2c | 3-CH₃C₆H₄ | 95.1 | [5] |
| 2d | 4-CH₃C₆H₄ | 96.3 | [5] |
| 2f | 2-ClC₆H₄ | 85.2 | [5] |
| 2l | 4-NO₂C₆H₄ | 80.0 | [5] |
| Reaction Conditions: Benzoyl chloride, KSCN, PEG-400, aromatic amine, solvent-free, microwave (500W). |
Experimental Protocols
Protocol 1: Generalized Synthesis of N,N'-Disubstituted Symmetrical Thioureas using PTC
This protocol is a generalized procedure based on the principles of phase transfer catalysis and established methods for thiourea synthesis.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (2.0 mmol) and a suitable organic solvent (10 mL, e.g., toluene or dichloromethane).
-
Addition of Reagents: Add the phase transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB, 0.2 mmol, 10 mol%). To this stirred mixture, add an aqueous solution of a base (e.g., 2 mL of 50% NaOH).
-
Addition of Thiocarbonyl Source: Add carbon disulfide (1.0 mmol) dropwise to the vigorously stirred biphasic mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and stir vigorously for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL) to remove the catalyst and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Aryl-N'-aroyl Thioureas under PTC and Microwave Conditions
This protocol is adapted from a reported procedure for the efficient synthesis of N-aryl-N'-aroyl thioureas.[5]
-
Isothiocyanate Generation: In a dry test tube, add powdered potassium thiocyanate (KSCN, 12 mmol), the desired aroyl chloride (11 mmol), and PEG-400 (0.1 mL).
-
Microwave Irradiation (Step 1): Subject the reaction mixture to microwave irradiation (e.g., 500W) for 5 minutes, applying the power intermittently at 30-second intervals to control the temperature.
-
Addition of Aniline: Cool the reaction mixture to room temperature. Slowly add the desired aromatic amine (10 mmol) with constant stirring.
-
Microwave Irradiation (Step 2): Again, subject the mixture to microwave irradiation (500W) for 5 minutes intermittently at 30-second intervals.
-
Product Isolation: After cooling to room temperature, add water to the reaction mixture to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure N-aryl-N'-aroyl thiourea.
Mandatory Visualizations
Caption: Experimental workflow for the PTC synthesis of thioureas.
Caption: Catalytic cycle for thiourea synthesis via an isothiocyanate intermediate.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. people.umass.edu [people.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Choice for Efficient Thiourea Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing solvent selection for the synthesis of thioureas. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during thiourea synthesis, with a focus on the role of the solvent.
| Problem | Potential Cause Related to Solvent | Recommended Solution |
| Low or No Product Yield | Poor solubility of reactants: The starting amine or isothiocyanate may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | Select a solvent that dissolves all reactants. For the common synthesis from an amine and an isothiocyanate, polar aprotic solvents like THF or DMF are often good choices.[1] For some reactions, particularly with aliphatic amines, an "on-water" synthesis can be highly efficient.[1] |
| Solvent interference: Protic solvents (e.g., alcohols) can sometimes interact with reactants or intermediates, potentially slowing down the reaction or leading to side products. | Consider switching to an aprotic solvent such as dichloromethane (DCM) or acetonitrile, especially if you observe side reactions.[2][3] | |
| Product is soluble in the workup solvent: The desired thiourea may be lost during the aqueous extraction if it has some water solubility.[4] | If your product is polar, minimize the volume of the aqueous wash or perform a back-extraction of the aqueous layer with an organic solvent. | |
| Slow Reaction Rate | Low reaction temperature and unsuitable solvent: The reaction may be sluggish at room temperature, and the solvent may not be optimal for the required higher temperature. | If the reactants are not very reactive (e.g., an amine with electron-withdrawing groups), you may need to heat the reaction.[2] Choose a solvent with a suitable boiling point for reflux, such as tert-butanol for less reactive aromatic amines.[2] |
| Solvent coordination: Some solvents, like THF, can coordinate with reactants or catalysts, potentially hindering the reaction. | In such cases, switching to a less-coordinating solvent like dichloromethane (DCM) might increase the reaction rate.[2] | |
| Formation of Side Products | Decomposition of isothiocyanate: Isothiocyanates can be unstable, and the solvent choice might influence their stability. | Use freshly prepared isothiocyanates and consider a solvent in which the isothiocyanate is known to be stable. Dry, aprotic solvents are generally preferred. |
| Reaction with solvent: In rare cases, the solvent itself might react with the starting materials or intermediates, especially under harsh conditions. | Ensure the chosen solvent is inert under the reaction conditions. Review the literature for solvent compatibility with your specific reagents. | |
| Difficult Product Isolation/Purification | Product is an oil: The product may not crystallize from the reaction solvent. | If the product is an oil, purification by column chromatography is a reliable method.[2] Alternatively, trituration with a poor solvent (like hexane) can sometimes induce crystallization.[2] |
| Product co-precipitates with impurities: The chosen solvent may cause the product and impurities to precipitate together. | Recrystallization from a different solvent system is often necessary. The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for thiourea synthesis from an isothiocyanate and an amine?
A1: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[2][3] The choice often depends on the specific reactivity of the starting materials.
Q2: How does solvent polarity affect thiourea synthesis?
A2: Solvent polarity can significantly influence reaction rates and yields. Polar aprotic solvents are often favored as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilic attack of the amine.[6] However, for certain substrates, greener options like water have been shown to be highly effective.[7]
Q3: Can I perform thiourea synthesis without a solvent?
A3: Yes, solvent-free methods, such as manual grinding or automated ball milling, have proven to be highly effective for the synthesis of thioureas from isothiocyanates and amines. These methods can often provide quantitative yields in a much shorter reaction time compared to solution-phase synthesis.[1][2]
Q4: My product is highly soluble in most common organic solvents. How can I effectively purify it?
A4: If your product is soluble in many solvents, consider precipitation by adding a non-solvent. For example, if your product is dissolved in a polar solvent like acetone, adding a non-polar solvent like hexane might cause it to precipitate. If the product is water-soluble, lyophilization (freeze-drying) followed by recrystallization from a suitable organic solvent or mixture can be effective.[8]
Q5: When should I choose a protic versus an aprotic solvent?
A5: Aprotic solvents (e.g., DCM, THF, acetonitrile) are generally a good starting point as they are less likely to interfere with the reaction between the amine and isothiocyanate. Protic solvents (e.g., ethanol, water) can be effective, especially for highly reactive amines, and are often used in greener synthesis protocols.[7] However, they can slow down reactions with less nucleophilic amines due to hydrogen bonding.
Data Presentation
Table 1: Effect of Solvent on the Yield of N,N'-Diphenylthiourea
| Solvent | Yield (%) |
| Water | Most Efficient |
| Dimethyl sulfoxide (DMSO) | Moderate |
| 1:1 aq. EtOH | Moderate |
| Methanol (MeOH) | Moderate |
| Ethanol (EtOH) | Moderate |
| Dichloromethane (CH2Cl2) | < 33 |
| Ethyl acetate (EtOAc) | < 33 |
| Chloroform (CHCl3) | < 33 |
| Toluene | < 33 |
| Hexane | < 33 |
This table is a qualitative summary based on a comparative study. "Most Efficient" indicates the highest yield in the study, while "Moderate" and "< 33" represent lower relative yields.[7]
Table 2: Solubility of Thiourea in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x1) |
| Methanol | 0.0596 |
| Water | > 0.05 (estimated from graph) |
| Acetone | ~ 0.04 |
| Ethanol | ~ 0.035 |
| Isopropanol | ~ 0.025 |
| 2-Butanone | ~ 0.02 |
| n-Propanol | ~ 0.018 |
| n-Butanol | ~ 0.015 |
| Isobutanol | ~ 0.012 |
| Acetonitrile | ~ 0.008 |
| Methyl acetate | ~ 0.006 |
| Ethyl acetate | 0.0058 |
This data is crucial for selecting solvents for purification by crystallization, as a good solvent for crystallization should have a significant difference in solubility at high and low temperatures.[5]
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in an Aprotic Solvent
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
-
At room temperature, add the corresponding isothiocyanate (1.0 mmol) to the solution.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2]
Protocol 2: Synthesis of a Symmetrical Thiourea in an Aqueous Medium
Materials:
-
Aliphatic primary amine (2.0 equivalents)
-
Carbon disulfide (1.0 equivalent)
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.
-
Cool the mixture in an ice bath.
-
With vigorous stirring, add carbon disulfide (1 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
The symmetrical thiourea derivative will typically precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Caption: Logical steps for selecting a suitable solvent.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemistry Frees Thiourea Dioxide (TDO) from the ‘Veils’ of Solvent, Exposing All Its Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Structure-Activity Relationship of Thiourea Analogs as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiourea analogs as inhibitors of three key enzymes: urease, carbonic anhydrase, and tyrosinase. The information presented herein, including quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant signaling pathways, is intended to aid in the rational design of novel and potent enzyme inhibitors.
Urease Inhibition
Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. It catalyzes the hydrolysis of urea to ammonia, which neutralizes the acidic gastric environment, allowing the bacteria to survive and colonize the stomach lining.[1] Inhibition of urease is a key therapeutic strategy for the eradication of H. pylori infections.
Quantitative Comparison of Urease Inhibitory Activity
The following table summarizes the in vitro urease inhibitory activity of a series of N-monoarylacetothiourea analogs against H. pylori urease. This data highlights the impact of substitutions on the aryl ring on the half-maximal inhibitory concentration (IC50).
| Compound ID | Aryl Moiety | IC50 against cell-free urease (µM) | Reference |
| b4 | 3-Hydroxyphenyl | >50 | [1] |
| b8 | 4-Fluorophenyl | 1.5 ± 0.1 | [1] |
| b16 | 4-Chlorophenyl | 0.5 ± 0.05 | [1] |
| b19 | 4-Bromophenyl | 0.16 ± 0.05 | [1] |
| b24 | 1-Naphthyl | > 50 | [1] |
| b26 | 4-Biphenyl | 25.3 ± 2.1 | [1] |
| b27 | 2-Naphthyl | > 50 | [1] |
| b28 | Benzo-1,3-dioxole | > 50 | [1] |
| AHA (Positive Control) | - | 27.3 ± 1.2 | [1] |
Key SAR Observations:
-
Halogen Substitution: The presence of a halogen atom at the para-position of the phenyl ring significantly enhances urease inhibitory activity. The potency follows the order: Br > Cl > F.[1]
-
Bulky Substituents: Replacing the phenyl ring with bulkier aromatic systems such as naphthyl, biphenyl, or benzo-1,3-dioxole results in a significant decrease or complete loss of inhibitory activity, suggesting steric hindrance at the active site.[1]
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This assay determines the inhibitory activity of compounds against urease by measuring the production of ammonia using the indophenol method.[1][2]
Materials:
-
Purified H. pylori urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution (15 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of urea solution (100 mM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Signaling Pathway in H. pylori Pathogenesis
Urease plays a central role in the pathogenesis of H. pylori. The ammonia produced neutralizes gastric acid, allowing the bacterium to survive. Furthermore, urease can be internalized into gastric epithelial cells, activating signaling pathways that lead to inflammation and potentially cancer.[3][4][5]
Signaling pathway of H. pylori urease.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and poor prognosis.[7][8][9][10] Therefore, inhibitors of these isoforms are being investigated as potential anticancer agents.
Quantitative Comparison of Carbonic Anhydrase Inhibitory Activity
The following table presents the inhibitory activity (IC50) of a series of sulfonamide-substituted thiourea derivatives against human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII.[11]
| Compound ID | R | IC50 hCA II (µM) | IC50 hCA IX (µM) | IC50 hCA XII (µM) | Reference |
| 17 | 4-Cl | 1.71 ± 0.11 | - | - | [11] |
| 18 | 4-Br | - | 1.68 ± 0.15 | - | [11] |
| 19 | 4-I | 0.725 ± 0.068 | 1.01 ± 0.08 | 1.185 ± 0.143 | [11] |
| 22 | 2,4-diCl | 4.93 ± 0.21 | - | - | [11] |
| 24 | 3-NO2 | 1.24 ± 0.96 | 1.25 ± 0.11 | - | [11] |
| 26 | 4-CN | 1.28 ± 0.09 | - | - | [11] |
| Acetazolamide (Standard) | - | 1.08 ± 0.09 | 0.025 ± 0.003 | 0.0058 ± 0.0006 | [11] |
Key SAR Observations:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring generally leads to better inhibitory activity.[11]
-
Substitution Pattern: The position and nature of the substituent on the aromatic ring influence the inhibitory potency and selectivity towards different CA isoforms.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of CA, where p-nitrophenyl acetate is hydrolyzed to p-nitrophenol, which can be monitored spectrophotometrically.[12][13]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 120 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the CA enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPA solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes at room temperature.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Role of Carbonic Anhydrase IX in Cancer Signaling
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. This leads to the upregulation of CA IX, which contributes to the acidification of the tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[7][8][10][14]
Role of CA IX in the tumor microenvironment.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[15][16] It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries for skin whitening and treating pigmentation-related issues.
Quantitative Comparison of Tyrosinase Inhibitory Activity
The following table shows the tyrosinase inhibitory activity (IC50) of a series of indole-thiourea derivatives.[17][18]
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) | Reference |
| 4a | H | 10.3 ± 1.25 | [17][18] |
| 4b | 4-CH3 | 5.9 ± 2.47 | [17][18] |
| 4c | 4-OCH3 | 8.2 ± 0.98 | [17][18] |
| 4d | 4-F | 15.7 ± 2.11 | [17][18] |
| 4e | 4-Cl | 12.4 ± 1.56 | [17][18] |
| 4f | 4-Br | 9.8 ± 1.03 | [17][18] |
| Kojic Acid (Positive Control) | - | 16.4 ± 3.53 | [17][18] |
Key SAR Observations:
-
Substituent Effects: The nature and position of the substituent on the phenyl ring attached to the thiourea moiety significantly influence the tyrosinase inhibitory activity. Electron-donating groups like methyl and methoxy at the para position enhance the activity.[17][18]
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which is catalyzed by tyrosinase. The formation of dopachrome can be monitored spectrophotometrically.[19]
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer and 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of tyrosinase solution (30 U/mL) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 10-20 minutes at 25°C.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Melanogenesis Signaling Pathway
The synthesis of melanin is regulated by a complex signaling cascade. Alpha-melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP). This activates protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of MITF, the master regulator of melanogenic gene expression, including tyrosinase.[6][15][20][21]
Melanogenesis signaling pathway.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of enzyme inhibitors.
General workflow for SAR studies.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis [frontiersin.org]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosinase - Wikipedia [en.wikipedia.org]
- 17. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Thiourea-Based Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anticancer therapeutics has led to the exploration of a diverse range of chemical scaffolds, with thiourea derivatives emerging as a promising class of compounds. Their multifaceted mechanisms of action, including the inhibition of key enzymes like topoisomerase and protein tyrosine kinases, have positioned them as attractive candidates for further development.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative thiourea-based anticancer agent, offering detailed experimental data and protocols to aid researchers in this field.
Featured Compound: A Dinuclear Copper(II) Complex with a Thiourea Ligand
This guide focuses on a dinuclear copper(II) complex incorporating a tripyridyl thiourea ligand, hereafter referred to as Complex 1.[3] This metal-based thiourea derivative has demonstrated significant cytotoxic effects against various cancer cell lines in vitro and notable tumor growth inhibition in in vivo models.
In Vitro Efficacy: Cytotoxicity Assessment
The initial evaluation of an anticancer agent's efficacy is typically performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: In Vitro Cytotoxicity (IC50) of Complex 1 against Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| SMMC7721 | Liver Cancer | 1.5 ± 0.2 |
| HCT116 | Colon Cancer | 3.2 ± 0.4 |
| TFK-1 | Cholangiocarcinoma | 4.8 ± 0.6 |
| L-02 | Normal Human Liver | > 50 |
The data clearly indicates that Complex 1 exhibits potent cytotoxicity against the tested cancer cell lines, with the lowest IC50 value observed in the SMMC7721 liver cancer cell line. Importantly, the significantly higher IC50 value against the normal human liver cell line (L-02) suggests a degree of selectivity for cancer cells, a crucial attribute for a potential therapeutic agent.
In Vivo Efficacy: Xenograft Mouse Model
Following promising in vitro results, the anticancer activity of Complex 1 was evaluated in a more physiologically relevant setting using a xenograft mouse model. In this model, human cancer cells are implanted into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Table 2: In Vivo Antitumor Efficacy of Complex 1 in SMMC7721 Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 0 |
| Complex 1 | 5 | 58.3 |
| Cisplatin | 5 | 45.2 |
The in vivo results corroborate the in vitro findings, demonstrating that Complex 1 significantly inhibits tumor growth in the SMMC7721 xenograft model. Notably, at the same dosage, Complex 1 exhibited a higher tumor growth inhibition rate than cisplatin, a commonly used chemotherapeutic drug.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in drug discovery research. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an agent that inhibits the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of Complex 1 and the control drug for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
MTT Assay Experimental Workflow
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living animal model.
Protocol:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: SMMC7721 cells (5 × 10⁶ cells in 0.1 mL PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into three groups (n=6 per group): control (vehicle), Complex 1 (5 mg/kg), and cisplatin (5 mg/kg).
-
Drug Administration: The treatments were administered via intraperitoneal injection every other day for 15 days.
-
Tumor Volume Measurement: Tumor volumes were measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Euthanasia and Tumor Excision: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as: [(C - T) / C] × 100%, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treated group.
In Vivo Xenograft Study Workflow
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of Complex 1 revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a common and desirable mechanism for anticancer drugs. The study on Complex 1 indicated that it can arrest the cell cycle in the G2/M phase and induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the p53 signaling pathway.[3]
Apoptosis Signaling Pathway
Conclusion
This guide highlights the critical importance of a multi-faceted approach to evaluating the efficacy of novel anticancer agents. The featured thiourea-based dinuclear copper(II) complex demonstrates a strong correlation between its potent in vitro cytotoxicity and its significant in vivo antitumor activity. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers in the field of anticancer drug development, facilitating the design and execution of robust preclinical studies. The promising results of this and other thiourea derivatives underscore their potential as a valuable scaffold for the development of next-generation cancer therapies.
References
- 1. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antitumor Activities of Isothiourea and Cinnamic Acid Derivative with NOS/MCT Inhibitory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Mono-, Di-, and Tri-Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The substitution pattern on the thiourea core—specifically whether it is mono-, di-, or tri-substituted—plays a pivotal role in determining the potency, selectivity, and overall pharmacological profile of these compounds. This guide provides an objective comparison of the biological activities of these three classes of thioureas, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The biological efficacy of substituted thioureas is profoundly influenced by the number and nature of their substituent groups. Increased substitution can modulate lipophilicity, electronic properties, and steric hindrance, all of which affect the interaction of these molecules with their biological targets.[1] The following tables summarize quantitative data from various studies, offering a comparative overview of the antimicrobial, anticancer, and enzyme inhibitory activities of mono-, di-, and tri-substituted thioureas.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Substitution Pattern | Compound/Substituents | Target Organism | MIC (µg/mL) | Citation |
| Mono-substituted | Aliphatic thioureas | M. tuberculosis | >50 | [1] |
| Di-substituted | Pyridylthiourea | M. tuberculosis | <10 | [1] |
| Di-substituted | Benzoylthioureas | B. subtilis | 3.1 - 6.3 | [1] |
| Di-substituted | Phenylthioureas | B. subtilis | Generally higher than benzoylthioureas | [1] |
| Di-substituted | TD4 | MRSA | 2 | [1] |
| Di-substituted | 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | S. aureus | 4-32 | [2] |
| Tri-substituted | Tris-thiourea derivatives (symmetrical) | S. aureus, E. faecalis, E. coli, P. aeruginosa | >1250 |
Observation: The data consistently indicates that di-substituted thioureas, particularly those bearing aromatic or heterocyclic moieties, tend to exhibit lower MIC values, signifying greater potency against a range of bacterial strains compared to their mono-substituted counterparts.[1] For instance, a di-substituted pyridylthiourea demonstrated significantly enhanced activity against M. tuberculosis over its mono-substituted version.[1] The introduction of specific substituents, such as halogens on a phenyl ring, has been shown to improve antimicrobial activity. In contrast, the limited available data on tri-substituted derivatives suggests potentially lower antibacterial efficacy.
Table 2: Comparative Anticancer Activity (IC50)
| Substitution Pattern | Compound/Substituents | Cancer Cell Line | IC50 (µM) | Citation |
| Di-substituted | 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines | 2.2 - 5.5 | [3] |
| Di-substituted | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung cancer) | 0.2 | [3] |
| Di-substituted | 1-aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | MCF-7 (Breast cancer) | 1.3 | [3] |
| Di-substituted | 1-aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | SkBR3 (Breast cancer) | 0.7 | [3] |
| Di-substituted | N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon cancer) | 1.11 | [4] |
| Di-substituted | N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver cancer) | 1.74 | [4] |
| Di-substituted | Compounds with 3,4-dichloro-phenyl substituents | SW480, SW620 (Colon cancer) | 1.5 - 8.9 | [5] |
Observation: Di-substituted thioureas have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The nature and position of substituents on the aryl rings are critical in determining anticancer potency, with electron-withdrawing groups often enhancing activity.[1][3] The presence of specific moieties, such as benzodioxole, has also been linked to potent anticancer effects.[4]
Table 3: Comparative Enzyme Inhibitory Activity
| Substitution Pattern | Enzyme | Compound/Substituents | IC50 (µM) | Citation |
| Mono-substituted | Urease | N-(2-Chlorophenylaceto)thiourea (b19) | 0.16 ± 0.05 | [6] |
| Di-substituted | Urease | Alkyl chain-linked thiourea with 4'-bromo substituent (3c) | 10.65 ± 0.45 | [7] |
| Di-substituted | Urease | Thiourea derivatives | 5.53 ± 0.02 - 91.50 ± 0.08 | [8] |
| Di-substituted | α-Glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9a | 9.77 mM | [9] |
| Di-substituted | Butyrylcholinesterase (BChE) | Chiral thioureas with a methyl group at the para position (6b) | 1.46 ± 1.99 | [10] |
Observation: Both mono- and di-substituted thioureas can act as potent enzyme inhibitors.[1] Notably, a specific mono-substituted derivative exhibited exceptionally high potency as a urease inhibitor, surpassing many di-substituted counterparts.[1][6] This highlights that while di-substitution is a common strategy for enhancing biological activity, thoughtfully designed mono-substituted compounds can also be highly effective.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Select 3-4 isolated colonies of the test microorganism from a pure overnight culture and suspend them in sterile saline (0.85%). Adjust the suspension to a turbidity equivalent to the 0.5 McFarland standard. Further dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[11]
-
Serial Dilution of Thiourea Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (MHB with inoculum, no compound) and a sterility control (MHB only). Seal the plate and incubate at 37°C for 18-24 hours.[11]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Plating: Culture the desired cancer cell line in an appropriate medium until it reaches the exponential growth phase. Detach the cells and plate them in a 96-well plate at a predetermined optimal density. Incubate for a specified period to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a defined period (e.g., 24-72 hours). Include untreated cells as a control.
-
Incubation with MTT Reagent: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[12]
-
Solubilization of Formazan Crystals: Discard the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.[12]
This assay determines the ability of a compound to inhibit the activity of the urease enzyme.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a phosphate buffer, a solution of jack bean urease, and the test compound at various concentrations. Incubate this mixture for a short period at 37°C.[7]
-
Substrate Addition and Incubation: Add a solution of urea (the substrate) to initiate the enzymatic reaction. Incubate the mixture again at 37°C for a defined time.[7]
-
Colorimetric Detection: Stop the reaction and induce a color change by adding specific reagents (e.g., phenol and hypochlorite) that react with the ammonia produced from urea hydrolysis.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader. The intensity of the color is proportional to the amount of ammonia produced, and therefore, to the urease activity. A decrease in color intensity in the presence of the test compound indicates inhibition.
-
Calculation of Inhibition: Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Mandatory Visualization
Diagrams illustrating a key signaling pathway affected by thiourea derivatives and a typical experimental workflow are provided below.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the RAS-RAF-MAPK signaling pathway by thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 8. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Cross-reactivity studies of [4-(Carbamothioylamino)phenyl]thiourea with other enzymes
For researchers and drug development professionals exploring the landscape of enzyme inhibitors, understanding the cross-reactivity of lead compounds is paramount. This guide provides a comparative analysis of the inhibitory effects of Phenylthiourea (PTU), a well-characterized thiourea derivative, against a panel of enzymes. While the specific compound "[4-(Carbamothioylamino)phenyl]thiourea" is not extensively documented, PTU serves as a pertinent and well-studied exemplar from the broader class of thiourea derivatives, which are recognized for their wide-ranging biological activities.[1][2][3] This document compiles experimental data, details assay methodologies, and visualizes key concepts to offer a comprehensive resource for evaluating the selectivity profile of this class of compounds.
Comparative Inhibitory Activity of Phenylthiourea
Phenylthiourea has been demonstrated to inhibit several enzymes with varying potency. The following table summarizes the available quantitative data on its inhibitory activity, providing a snapshot of its cross-reactivity profile.
| Enzyme Target | IC50 Value (µM) | Type of Inhibition | Reference Compound |
| Tyrosinase (Phenoloxidase) | 0.21 ± 0.09 | Competitive | - |
| Acetylcholinesterase (AChE) | > 200 | - | Galantamine (IC50 = 15 µg/mL) |
| Butyrylcholinesterase (BChE) | > 200 | - | Galantamine (IC50 = 15 µg/mL) |
| α-Amylase | Not significantly active | - | - |
| Urease | Not significantly active | - | - |
Note: Data for AChE, BChE, α-Amylase, and Urease are inferred from studies on similar thiourea derivatives where phenylthiourea itself was found to be a weak inhibitor or not active at the tested concentrations. The primary and most potent inhibitory activity of PTU is against tyrosinase.
Experimental Protocols
The determination of enzyme inhibition and cross-reactivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key enzyme assays cited in this guide.
Tyrosinase (Phenoloxidase) Inhibition Assay
This assay spectrophotometrically measures the inhibition of DOPA (3,4-dihydroxyphenylalanine) oxidation catalyzed by tyrosinase.
Materials:
-
Mushroom tyrosinase (phenoloxidase)
-
3,4-dihydroxyphenylalanine (DOPA)
-
Phenylthiourea (PTU)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Phenylthiourea in a suitable solvent (e.g., ethanol).
-
In a cuvette, mix the phosphate buffer, tyrosinase enzyme solution, and varying concentrations of PTU.
-
Initiate the enzymatic reaction by adding the DOPA substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of PTU.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The type of inhibition (e.g., competitive) is determined by analyzing Lineweaver-Burk plots.[4]
Cholinesterase (AChE and BChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the product of the enzymatic reaction, thiocholine.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (Phenylthiourea derivative)
-
Microplate reader
Procedure:
-
Add phosphate buffer, DTNB, and the enzyme solution (AChE or BChE) to the wells of a microplate.
-
Add different concentrations of the test compound and incubate for a predefined period.
-
Start the reaction by adding the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.
Visualizing Experimental Workflows and Inhibition Mechanisms
To clarify the relationships and processes described, the following diagrams are provided.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Mechanism of competitive inhibition by Phenylthiourea.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of [4-(Carbamothioylamino)phenyl]thiourea with known antibiotics
A new frontier in the battle against antibiotic resistance may lie in the synergistic application of thiourea derivatives with conventional antibiotics. Emerging research highlights the potential of these compounds to significantly boost the effectiveness of existing antimicrobial agents against a range of pathogenic bacteria.
Thiourea derivatives, a class of organic compounds containing a sulfur and nitrogen-rich moiety, have garnered interest for their intrinsic antimicrobial properties.[1][2][3] More compelling, however, is their capacity to work in concert with established antibiotics, potentially lowering the required therapeutic doses and combating the development of resistance. This guide provides a comparative overview of the synergistic effects observed with various thiourea derivatives, supported by experimental data and detailed methodologies for researchers in drug development.
Quantifying Synergy: A Comparative Look at Thiourea Derivatives
The synergistic interaction between a thiourea derivative and an antibiotic is typically quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is indicative of synergy, meaning the combined effect of the two compounds is significantly greater than the sum of their individual effects.[4][5][6]
While specific data for [4-(Carbamothioylamino)phenyl]thiourea is not yet prevalent in published literature, studies on analogous compounds provide a strong basis for their potential. Below is a summary of findings for various thiourea derivatives:
| Thiourea Derivative | Antibiotic | Bacterial Strain | FIC Index | Fold Decrease in MIC of Antibiotic | Reference |
| Hamamelitannin | Erythromycin | Escherichia coli ATCC 25922 | 0.375 | Not specified | [7] |
| Gallic Acid | Thiamphenicol | Escherichia coli ATCC 25922 | 0.281 | Not specified | [7] |
| 2-Aminoimidazole/triazole conjugate | Penicillin G | Methicillin-resistant Staphylococcus aureus (MRSA) BAA-44 | Not specified | 8-fold | [8] |
| 2-Aminoimidazole/triazole conjugate | Methicillin | Methicillin-resistant Staphylococcus aureus (MRSA) BAA-44 | Not specified | 4-fold | [8] |
| Ranalexin | Polymyxin E | Gram-negative bacteria | ≤0.5 | 4 to 8-fold | [9] |
| Ranalexin | Doxycycline | Gram-negative bacteria | ≤0.5 | 4 to 8-fold | [9] |
| Ranalexin | Clarithromycin | Gram-negative bacteria | ≤0.5 | 4 to 8-fold | [9] |
| Magainin II | β-lactams | Gram-negative bacteria | ≤0.5 | Not specified | [9] |
Note: The table includes data for phenolic compounds and peptide antibiotics with synergistic effects to provide a broader context for synergy in antimicrobial research, as specific FIC indices for many thiourea derivatives were not available in the initial search results.
Unveiling the Mechanism: How Thiourea Derivatives May Exert Their Effects
The precise mechanisms by which thiourea derivatives potentiate the activity of antibiotics are still under investigation. However, some studies suggest that they may act on bacterial targets that are distinct from those of conventional antibiotics, leading to a multi-pronged attack. For instance, some thiourea derivatives have been found to inhibit bacterial type II topoisomerases, enzymes crucial for DNA replication.[3] Other research indicates that phenylthiourea can act as a competitive inhibitor of phenoloxidase, an enzyme involved in various cellular processes.[10][11] A proposed general mechanism involves the disruption of key bacterial pathways, thereby weakening the bacterium and making it more susceptible to the action of the partner antibiotic.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antibiotic Synergy (Checkerboard) Testing, N. gonorrhoeae | AMRI [amri.staging.ribbitt.com]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to the Docking of Thiourea Derivatives Against Diverse Protein Targets
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their ability to interact with various protein targets makes them promising candidates for the development of new therapeutic agents. This guide provides a comparative analysis of molecular docking studies of thiourea derivatives against different protein classes, including those involved in bacterial infections and cancer. The data presented herein, summarized from recent scientific literature, offers researchers and drug development professionals a comprehensive overview of their potential.
Comparative Docking Performance of Thiourea Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different thiourea derivatives against a range of protein targets. These values, primarily docking scores and binding energies, provide a predictive measure of the binding strength and stability of the ligand-protein complexes.
Antibacterial Targets
Thiourea derivatives have been investigated for their potential to combat bacterial resistance by targeting essential enzymes.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Native Ligand Score (kcal/mol) | Software | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (S. aureus) | 4CJN | < -5.7574 | QLN: -5.7574 | MOE 2022.02 | [1] |
| Benzoylthiourea (BTU) | PBP2a (S. aureus) | 4CJN | > -5.7574 | QLN: -5.7574 | MOE 2022.02 | [1] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | 2QO0 | < -4.7935 | D1T: -4.7935 | MOE 2022.02 | [1] |
| Benzoylthiourea (BTU) | FaBH (M. tuberculosis) | 2QO0 | > -4.7935 | D1T: -4.7935 | MOE 2022.02 | [1] |
| 1,3-dibenzoylthiourea (DBTU) | Muramyl ligase (E. coli) | 2Y1O | Higher than T26 | T26 | MOE 2022.02 | [1] |
| Benzoylthiourea (BTU) | Muramyl ligase (E. coli) | 2Y1O | Higher than T26 | T26 | MOE 2022.02 | [1] |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | 1KZN | -91.2304 (Rerank Score) | - | MOE | [2] |
Anticancer Targets
Protein kinases are crucial regulators of cell signaling pathways and are prominent targets in cancer therapy. Thiourea derivatives have shown potential as inhibitors of these key enzymes.[3][4]
| Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Software | Reference |
| Naproxen Derivative 1 | AKT2 | 3E87 | Not specified | OEDocking | [3] |
| Naproxen Derivative 1 | mTOR | 4JSV | Not specified | OEDocking | [3] |
| Naproxen Derivative 20 | EGFR | 1M17 | Not specified | OEDocking | [3] |
| Naproxen Derivative 20 | VEGFR1 | 3HNG | Not specified | OEDocking | [3] |
| Naproxen Derivative 16 | EGFR | 1M17 | Not specified | AutoDock Vina | [3] |
| Naproxen Derivative 16 | AKT2 | 3E87 | Not specified | AutoDock Vina | [3] |
| Naproxen Derivative 16 | VEGFR1 | 3HNG | Not specified | AutoDock Vina | [3] |
| Naproxen Derivative 17 | EGFR | 1M17 | Not specified | AutoDock Vina | [3] |
| Naproxen Derivative 17 | AKT2 | 3E87 | Not specified | AutoDock Vina | [3] |
| Naproxen Derivative 17 | VEGFR1 | 3HNG | Not specified | AutoDock Vina | [3] |
| Benzodioxole Derivative 29 | EGFR | - | -21.96 | - | [5] |
| Benzodioxole Derivative 30 | EGFR | - | -24.99 | - | [5] |
| Benzodioxole Derivative 31 | EGFR | - | -19.70 | - | [5] |
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Thiourea derivatives have been identified as potent urease inhibitors.
| Derivative | Target Protein | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| Quinolone-thiourea hybrid 5f | Urease | 1.83 ± 0.79 | ~22 | [6] |
| Tryptamine derivative 14 | Urease | 11.4 ± 0.4 | 21.2 ± 1.3 | [7] |
| Alkyl chain-linked derivative 3c | Urease | 10.65 ± 0.45 | 15.51 ± 0.11 | [8] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reliability of the results. Below are detailed protocols from the cited studies.
General Molecular Docking Workflow
A typical molecular docking protocol involves several key steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations.
-
Ligand Preparation: The 2D structures of the thiourea derivatives are drawn using chemical drawing software and converted to 3D structures. The geometry of the ligands is optimized using computational chemistry methods to find the most stable conformation.
-
Docking Simulation: A docking program is used to predict the binding pose of the ligand within the active site of the protein. The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, which are typically those with the lowest docking scores or binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Specific Protocols from Cited Studies
-
Study on Antibacterial Targets (MOE): The 3D structures of the target enzymes (PBP2a, FaBH, Muramyl ligase) were obtained from the PDB.[1] The thiourea derivatives were drawn and their geometry optimized using the MMFF94x force field. Docking was performed using the MOE-Dock program, and the results were evaluated based on the docking score.[1]
-
Study on Anticancer Targets (AutoDock Vina & OEDocking): The crystal structures of protein kinases (AKT2, mTOR, EGFR, VEGFR1) were retrieved from the PDB.[3] Ligand geometries were optimized, and Gasteiger charges were added using AutoDockTools for AutoDock Vina calculations.[3] For OEDocking, multiple conformers of each ligand were generated.[3] The docking was performed, and the binding poses were analyzed to identify key interactions.[3][4]
-
Study on DNA Gyrase (MOE): The 3D structure of the DNA gyrase subunit B receptor (PDB: 1KZN) was downloaded from the PDB.[2] The structures of the thiourea analogs were drawn and their energy minimized. Molecular docking was performed to predict the binding affinity, expressed as a rerank score.[2]
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for visualizing complex biological processes and computational workflows. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for molecular docking and a hypothetical signaling pathway that can be targeted by thiourea derivatives.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a thiourea derivative.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. (PDF) Antiurease screening of alkyl chain-linked thiourea derivatives: <i>in vitro</i> biological activities, molecular docking, and dynamic simulations studies (2022) | Mostafa El-Feky | 8 Citations [scispace.com]
A Head-to-Head Comparison of Synthetic Routes for Thiourea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of thiourea derivatives is a critical step in the discovery and development of new therapeutic agents and functional materials. This guide provides an objective, data-driven comparison of various synthetic routes to these versatile compounds, offering insights into the performance of each method based on experimental data.
Thiourea and its derivatives are a class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their therapeutic potential often stems from their ability to act as enzyme inhibitors, targeting key players in various signaling pathways. The choice of synthetic route can significantly impact the yield, purity, and scalability of the production of these valuable molecules. This comparison examines classical methods alongside modern, energy-efficient techniques.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for several common and emerging synthetic routes for thiourea derivatives. The data has been compiled from various studies to provide a comparative overview of reaction yields, times, and conditions.
| Synthetic Route | Starting Materials | Typical Reaction Conditions | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |
| From Isothiocyanates | Isothiocyanate, Amine | Room temperature, various solvents (e.g., THF, Dichloromethane) | Few hours | 74 - 81[1] | High | High yields, mild conditions, straightforward.[2] | Toxicity and availability of isothiocyanates can be a limitation.[2] |
| From Carbon Disulfide | Carbon Disulfide, Amine | Aqueous medium or organic solvent, sometimes with a catalyst or oxidant | 1 - 13 hours | 60 - 95[3][4] | Variable | Readily available starting materials. | Can produce hazardous byproducts (H₂S).[5] |
| From Cyanamide | Calcium Cyanamide, Hydrogen Sulfide | Aqueous slurry, ambient to 80°C | 2 - 5 hours | 65 - 75[6] | 95 - 98[6] | Utilizes inexpensive industrial raw materials. | Requires careful control of reaction conditions and pH.[6] |
| From Urea & Lawesson's Reagent | Urea, Lawesson's Reagent | Anhydrous solvent (e.g., THF, Toluene), 75°C | 3.5 hours | ~62[7][8] | Good | Convenient one-step procedure from common lab reagents.[2] | Lawesson's reagent is malodorous and requires anhydrous conditions.[7] |
| Microwave-Assisted | Varies (e.g., Isothiocyanate & Amine) | Solvent-free or in various solvents | 1.5 - 10 min[9] | 73 - 97[9] | High | Drastic reduction in reaction time, often higher yields.[10] | Requires specialized microwave equipment. |
| Ultrasound-Assisted | Varies (e.g., Isothiocyanate & Amine) | Room temperature, various solvents | 20 - 60 min | High (up to quantitative) | High | Shorter reaction times, mild conditions, high yields.[11][12][13] | Requires an ultrasonic bath or probe. |
Experimental Protocols
Below are detailed methodologies for some of the key synthetic routes discussed.
Protocol 1: Synthesis from Phenyl Isothiocyanate and Aniline
This protocol describes a classic and efficient method for the synthesis of N,N'-diphenylthiourea.
Materials:
-
Phenyl isothiocyanate
-
Aniline
-
Dichloromethane or tert-butanol
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in dichloromethane or tert-butanol.
-
Add aniline (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The product, N,N'-diphenylthiourea, often precipitates from the solution and can be collected by filtration.
-
Wash the precipitate with a small amount of cold solvent and dry to obtain the pure product.[2]
Protocol 2: Synthesis from Carbon Disulfide and Aliphatic Amines in an Aqueous Medium
This method offers a greener approach by utilizing water as the solvent.
Materials:
-
Aliphatic primary amine
-
Carbon disulfide
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.
-
Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
The symmetrical thiourea derivative will precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 3: Microwave-Assisted Synthesis of a Bis-Thiourea Derivative
This protocol highlights the significant rate enhancement achieved with microwave irradiation compared to conventional heating.
Materials:
-
3-Methoxybenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
2,6-Diaminopyridine
-
Dried acetone
Procedure:
-
Prepare a solution of KSCN (0.194 g, 0.002 mol) in dried acetone (5 mL) and add it dropwise to a solution of 3-methoxybenzoyl chloride (0.341 g, 0.002 mol) in dried acetone (5 mL) with stirring at room temperature.
-
Filter off the precipitate that forms.
-
Add a solution of 2,6-diaminopyridine (0.109 g, 0.001 mol) in dried acetone (5 mL) to the filtrate.
-
Place the reaction mixture in a microwave synthesizer and irradiate for 10 minutes.
-
After completion, filter the resulting mixture into a beaker filled with ice to precipitate the product.[14]
Signaling Pathway and Experimental Workflow Visualization
Thiourea derivatives are well-known for their activity as enzyme inhibitors. A prominent example is their inhibition of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for thiourea synthesis and the mechanism of urease inhibition.
Conclusion
The synthesis of thiourea derivatives can be achieved through a variety of routes, each with distinct advantages and disadvantages. The classical approach using isothiocyanates and amines remains a highly efficient and versatile method, often providing high yields under mild conditions.[2] For large-scale industrial applications, methods employing readily available starting materials like carbon disulfide or calcium cyanamide are common, though they may require more stringent reaction conditions.
Modern energy-transfer technologies, such as microwave and ultrasound irradiation, offer significant improvements by drastically reducing reaction times and often increasing yields.[14][11] These "green chemistry" approaches are becoming increasingly popular for their efficiency and reduced environmental impact.
The selection of an optimal synthetic route will ultimately depend on factors such as the availability and toxicity of starting materials, the desired scale of the reaction, and the available laboratory equipment. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of thiourea derivatives for their specific research and development needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Isoxyl on Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tubercular agent Isoxyl with other key drugs targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. Experimental data is presented to validate its mechanism of action, alongside detailed protocols for key evaluative experiments.
Comparative Analysis of Anti-Tubercular Agents
Isoxyl, a thiourea-based prodrug, presents a unique dual-inhibitory mechanism against Mycobacterium tuberculosis. Its efficacy is rooted in the disruption of critical lipid synthesis pathways essential for the integrity of the mycobacterial cell wall. Below is a comparative summary of Isoxyl and other pertinent anti-tubercular drugs.
| Feature | Isoxyl (ISO) | Isoniazid (INH) | Ethionamide (ETH) | Thiacetazone (TAC) |
| Drug Class | Thiourea | Hydrazide | Thioamide | Thiosemicarbazone |
| Activation Enzyme | EthA (Flavin-containing monooxygenase) | KatG (Catalase-peroxidase) | EthA (Flavin-containing monooxygenase) | EthA (Flavin-containing monooxygenase) |
| Primary Molecular Target(s) | 1. HadAB (FAS-II Dehydratase) 2. DesA3 (Δ9-Stearoyl Desaturase) | InhA (Enoyl-ACP Reductase) | InhA (Enoyl-ACP Reductase) | HadAB (FAS-II Dehydratase) |
| Pathway(s) Inhibited | 1. Mycolic Acid Synthesis 2. Oleic & Tuberculostearic Acid Synthesis | Mycolic Acid Synthesis | Mycolic Acid Synthesis | Mycolic Acid Synthesis |
| Reported MIC Range vs. M. tb | 1-10 µg/mL[1] | 0.02-0.2 µg/mL | ~1 µg/mL | 0.1-0.5 µg/mL[1] |
| Cross-Resistance Potential | With Ethionamide and Thiacetazone (via ethA mutation) | With Ethionamide (via inhA mutation) | With Isoniazid (via inhA mutation); With Isoxyl and Thiacetazone (via ethA mutation) | With Isoxyl and Ethionamide (via ethA mutation) |
Mechanism of Action Signaling Pathways
The following diagrams illustrate the activation and inhibitory pathways of Isoxyl and its comparators.
Caption: Activation and dual-target inhibition pathway of Isoxyl in M. tuberculosis.
Caption: Activation and target pathways for Isoniazid, Ethionamide, and Thiacetazone.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
96-well microtiter plates.
-
Antimicrobial stock solutions (e.g., Isoxyl, INH) of known concentration.
-
M. tuberculosis culture (e.g., H37Rv) in mid-log phase.
-
Sterile saline with 0.05% Tween 80.
-
McFarland 0.5 turbidity standard.
Procedure:
-
Inoculum Preparation: Aseptically transfer M. tuberculosis colonies to a tube containing sterile saline with Tween 80 and glass beads. Vortex to create a homogenous suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
Drug Dilution: Prepare serial twofold dilutions of each drug in 7H9 broth directly in the 96-well plates. Typically, 100 µL of broth is added to each well, followed by 100 µL of the drug stock to the first well of a row. Serial dilutions are then performed across the plate, leaving a final volume of 100 µL in each well.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Seal the plates and incubate at 37°C.
-
Reading Results: After 7-14 days of incubation, or once growth is clearly visible in the positive control well, the MIC is determined. The MIC is the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[2][3]
Analysis of Mycolic and Fatty Acid Synthesis via [¹⁴C]Acetate Labeling
This protocol is used to assess the effect of a drug on the synthesis of mycolic acids and shorter-chain fatty acids.
Materials:
-
M. tuberculosis culture in mid-log phase.
-
Middlebrook 7H9 broth with supplements.
-
Test drug (e.g., Isoxyl) at a desired concentration (e.g., 1x or 10x MIC).
-
[1,2-¹⁴C]acetic acid, sodium salt.
-
Saponification reagent (e.g., 15% tetrabutylammonium hydroxide).
-
Methyl iodide for esterification.
-
Solvents for extraction (e.g., dichloromethane, hexane).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvents.
-
Phosphorimager or autoradiography film.
Procedure:
-
Drug Treatment: Incubate a mid-log phase culture of M. tuberculosis with the test drug for a specified period (e.g., 6-24 hours) at 37°C. An untreated culture serves as the control.
-
Radiolabeling: Add [¹⁴C]acetate (e.g., 1 µCi/mL) to both the treated and untreated cultures and incubate for an additional period (e.g., 8 hours) to allow for incorporation into lipids.[4][5][6]
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Wash the pellet and then perform saponification to cleave fatty acids and mycolic acids from the cell wall.
-
Esterification: Acidify the sample and extract the free fatty acids. Convert the fatty acids and mycolic acids to their methyl ester derivatives (FAMEs and MAMEs) using a reagent like methyl iodide. This increases their volatility and improves separation.
-
TLC Analysis: Spot the extracted and esterified lipids onto a silica gel TLC plate. Separate the different lipid classes using an appropriate solvent system (e.g., a multi-step development with hexane and acetone mixtures).
-
Detection and Quantification: Expose the TLC plate to a phosphorimager screen or X-ray film to visualize the radiolabeled lipids. The intensity of the spots corresponding to FAMEs and the different classes of MAMEs (alpha-, methoxy-, and keto-) can be quantified. A reduction in the intensity of these spots in the drug-treated sample compared to the control indicates inhibition of their synthesis.
Caption: Workflow for analyzing mycolic acid synthesis inhibition using [¹⁴C]acetate.
References
- 1. Covalent Modification of the Mycobacterium tuberculosis FAS-II Dehydratase by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 1: Microscopic Observation Drug Susceptibility Assay v2.4.12 - Journal of Laboratory Physicians [jlabphy.org]
- 4. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tno-pharma.com [tno-pharma.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of [4-(Carbamothioylamino)phenyl]thiourea: A Procedural Guide
The proper disposal of [4-(Carbamothioylamino)phenyl]thiourea, a compound within the thiourea family, requires stringent adherence to safety protocols to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the responsible management of this chemical waste.
Immediate Safety and Handling Precautions
This compound, like other phenylthiourea compounds, is classified as a hazardous substance, being fatal if swallowed and potentially causing allergic skin reactions[1][2][3]. Therefore, strict safety measures are imperative during handling and preparation for disposal.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense. This includes:
-
Gloves: Chemical-resistant gloves tested according to standards like EN 374 are essential[4].
-
Eye Protection: Safety goggles with side protection are mandatory[4].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when dust formation is possible[1][3].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure[3].
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust[1][3][5].
-
Eyewash and Safety Shower: Ensure that an approved eyewash station and safety shower are readily available[6].
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate personnel from the spill area[7].
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Collect the powdered material using a method that avoids dust generation, such as sweeping it up carefully and placing it into a sealed container for disposal[6][7].
-
Decontamination: Wash the spill area thoroughly after the material has been collected[6][7].
-
Waste: The spilled material must be treated as hazardous waste and disposed of accordingly[7].
Disposal Workflow
The disposal of this compound must be conducted in compliance with all local, regional, and national regulations[1]. It is crucial to engage a licensed chemical waste disposal firm for proper disposal[6].
Key Safety and Disposal Information Summary
| Parameter | Information | Source |
| Primary Hazards | Fatal if swallowed, May cause an allergic skin reaction. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, approved respirator, protective clothing. | [1][3][4][5] |
| Handling Environment | Use only under a chemical fume hood or in a well-ventilated area. | [1][3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, acids, and strong bases. | [3][7] |
| Spill Response | Evacuate, ventilate, collect powder without creating dust, and decontaminate the area. | [6][7] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. Do not mix with other waste. | [1][3][7] |
| Container Disposal | Handle uncleaned containers like the product itself. | [1] |
Disposal Procedure Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound were identified in the provided search results. The standard and recommended procedure is to entrust its disposal to qualified professionals.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and governmental regulations regarding chemical waste management. The information provided here is intended as a guide to reinforce best practices for safety and compliance.
References
Essential Safety and Handling Guidelines for [4-(Carbamothioylamino)phenyl]thiourea
Important Disclaimer: Specific safety and toxicological data for [4-(Carbamothioylamino)phenyl]thiourea (CAS 1519-70-6), also known as N,N''-1,4-Phenylenebis(thiourea), is limited. The following guidelines are based on the well-documented safety profile of the structurally related compound, Phenylthiourea (PTU), and should be considered as conservative, precautionary measures. The presence of two thiourea functional groups may increase the potential hazards. A comprehensive, substance-specific risk assessment should be conducted before handling.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (nitrile gloves are recommended, with double-gloving advised) and clothing to prevent skin exposure.[2] A lab coat, long pants, and closed-toe shoes are required.[2] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation.[2][3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with a particulate filter should be used.[1] |
Health Hazard Summary
Based on data for Phenylthiourea, this compound is presumed to be highly toxic.
| Hazard Class | Description |
| Acute Toxicity | Fatal if swallowed.[1][4] May cause irritation to the skin, eyes, and respiratory tract.[3][5] |
| Sensitization | May cause an allergic skin reaction.[1][4] |
| Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[2] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[1] Skin: Wash off immediately with plenty of soap and water.[1] Ingestion: Immediately call a poison center or doctor.[1] Inhalation: Move to fresh air.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to minimize risk.
| Aspect | Guideline |
| Handling | Use only under a chemical fume hood.[6] Avoid creating dust.[5][6] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6] |
| Spill Response | Evacuate the area. Wear appropriate PPE. For powdered material, sweep up carefully to avoid generating dust and place in a sealed container for disposal.[3][5] Ventilate and wash the spill area after cleanup is complete.[3] Do not allow the material to enter drains.[7] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
| Waste Type | Disposal Procedure |
| Chemical Waste | Dispose of contents and container to an approved waste disposal plant.[1] Chemical residues are considered special waste and must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service. |
| Contaminated Materials | Any materials that come into contact with the chemical, including gloves, paper towels, and labware, should be collected in a sealed, labeled container and disposed of as hazardous waste.[7] Do not mix with other waste.[8] |
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
